SNC162
Description
Properties
IUPAC Name |
4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-phenylmethyl]-N,N-diethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O/c1-6-18-29-19-22(5)30(20-21(29)4)26(23-12-10-9-11-13-23)24-14-16-25(17-15-24)27(31)28(7-2)8-3/h6,9-17,21-22,26H,1,7-8,18-20H2,2-5H3/t21-,22+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIDFDFAOQVAHY-UFPGJGBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)N3CC(N(CC3C)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC=CC=C2)N3C[C@H](N(C[C@@H]3C)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Chemical Synthesis of SNC162: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNC162 is a potent and highly selective non-peptide agonist for the delta-opioid receptor (δ-opioid receptor), a member of the G-protein coupled receptor (GPCR) superfamily. Its discovery as a derivative of the well-characterized δ-opioid agonist SNC80 marked a significant advancement in the development of selective probes for studying opioid receptor pharmacology. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and core pharmacology of this compound, including its mechanism of action and key quantitative data. Detailed experimental protocols for relevant biological assays are also presented, along with visualizations of its signaling pathway and a proposed synthetic workflow.
Discovery and Rationale
This compound was developed as part of a systematic structure-activity relationship (SAR) study of the diarylmethylpiperazine class of δ-opioid agonists, which includes the parent compound SNC80. The primary goal of these studies was to identify analogs with improved selectivity and potency for the δ-opioid receptor over other opioid receptor subtypes (μ and κ).
The key structural difference between this compound and its precursor, SNC80, is the absence of a 3-methoxy group on the benzylic phenyl ring. This modification resulted in a dramatic increase in selectivity for the δ-opioid receptor.
Quantitative Data Summary
The following table summarizes the key in vitro binding affinities and functional potencies of this compound for opioid receptors.
| Ligand | Receptor | Ki (nM) | IC50 (nM) | Efficacy | Reference |
| This compound | δ-opioid | 0.63 | 0.94 | Partial Agonist | [1] |
| This compound | μ-opioid | >5500 | - | - |
Note: Ki represents the inhibition constant, a measure of binding affinity. A lower Ki value indicates higher affinity. IC50 is the half maximal inhibitory concentration.
Chemical Synthesis Process
A proposed retrosynthetic analysis is outlined below. The key challenge in the synthesis is the stereoselective formation of the chiral benzylic carbon.
Caption: Proposed Retrosynthetic Analysis of this compound.
General Synthetic Approach:
The synthesis would likely commence with the preparation of the chiral piperazine intermediate, (2S,5R)-1-allyl-2,5-dimethylpiperazine. This can be achieved through established methods, often starting from amino acid precursors to set the stereochemistry.
Separately, 4-formyl-N,N-diethylbenzamide would be reacted with phenylmagnesium bromide to form the corresponding benzhydrol. Subsequent chlorination would yield the benzhydryl chloride intermediate.
The final key step would be the nucleophilic substitution reaction between the chiral piperazine and the benzhydryl chloride to afford this compound. Purification would likely be achieved through column chromatography.
Signaling Pathways
This compound exerts its biological effects by activating the δ-opioid receptor, a member of the Gαi/o-coupled receptor family. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits.
The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). The Gβγ subunit can directly modulate the activity of various ion channels, typically leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
References
An In-Depth Technical Guide to the Mechanism of Action of SNC162 on Delta-Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNC162 is a potent and selective non-peptide agonist for the delta-opioid receptor (DOR), demonstrating a complex mechanism of action that involves both G-protein dependent and independent signaling pathways. This technical guide provides a comprehensive overview of the molecular interactions and cellular consequences of this compound binding to DORs. It consolidates quantitative data from various in vitro and in vivo studies, details key experimental methodologies, and visualizes the intricate signaling cascades initiated by this compound. This compound exhibits partial agonism for G-protein activation while strongly promoting β-arrestin recruitment and subsequent receptor internalization. This profile of biased agonism is critical to understanding its pharmacological effects, which include analgesia and antidepressant-like activities, but also a potential for seizure induction. This document serves as a detailed resource for researchers investigating delta-opioid receptor pharmacology and developing novel therapeutics targeting this receptor.
Introduction
The delta-opioid receptor (DOR), a member of the G-protein coupled receptor (GPCR) superfamily, is a key target for the development of novel analgesics and antidepressants with potentially fewer side effects than traditional mu-opioid receptor (MOR) agonists. This compound, a derivative of the well-characterized DOR agonist SNC80, has emerged as a valuable tool for dissecting DOR signaling. Its distinct pharmacological profile, characterized by biased agonism, offers insights into how different signaling pathways downstream of DOR contribute to its physiological and behavioral effects. Understanding the detailed mechanism of action of this compound is paramount for the rational design of next-generation DOR-targeted therapies.
Quantitative Pharmacological Profile of this compound
The interaction of this compound with the delta-opioid receptor has been quantified through various in vitro assays. The following tables summarize the key parameters defining its binding affinity, potency, and efficacy in eliciting downstream signaling events.
Table 1: Binding Affinity of this compound for the Delta-Opioid Receptor
| Parameter | Value | Species/System | Reference |
| Ki | 0.63 nM | Monkey brain membranes | |
| IC50 | 0.94 nM | Not specified | [1] |
Table 2: Functional Activity of this compound at the Delta-Opioid Receptor
| Assay | Parameter | Value | Efficacy Classification | Species/System | Reference |
| [35S]GTPγS Binding | EC50 | Not explicitly reported | Partial Agonist | Rat brain slices | [2] |
| Emax | Reduced stimulation compared to full agonist SNC86 | Partial Agonist | Rat brain slices | [2] | |
| cAMP Inhibition | EC50 | Not explicitly reported | Agonist | CHO-DOR cells | [3] |
| β-Arrestin 2 Recruitment | EC50 | Not explicitly reported | Strong Agonist | Not specified | |
| Receptor Internalization | - | High-internalizing agonist | Full Agonist | Primary neurons |
Note: Explicit EC50 and Emax values for cAMP and β-arrestin recruitment assays for this compound were not consistently available across the reviewed literature, preventing a direct calculation of bias factor. However, descriptive classifications are provided based on the literature.
Signaling Pathways Activated by this compound
Upon binding to the delta-opioid receptor, this compound initiates a cascade of intracellular events through two primary pathways: G-protein dependent signaling and β-arrestin mediated signaling.
G-Protein Dependent Signaling
This compound acts as a partial agonist for G-protein activation. This canonical pathway involves the activation of inhibitory G-proteins (Gαi/o), leading to downstream effects on effector enzymes and ion channels.
References
- 1. elifesciences.org [elifesciences.org]
- 2. Delta-opioid agonists: differential efficacy and potency of SNC80, its 3-OH (SNC86) and 3-desoxy (this compound) derivatives in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists | PLOS One [journals.plos.org]
SNC162: A Technical Guide to its Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
SNC162 is a potent and highly selective non-peptide agonist for the delta-opioid receptor (δ-opioid receptor), a member of the G protein-coupled receptor (GPCR) family. Its distinct pharmacological profile has made it a valuable tool in neuroscience research and a subject of interest for the development of novel therapeutics for conditions such as pain, depression, and anxiety. This technical guide provides an in-depth overview of the binding affinity and selectivity of this compound, complete with experimental methodologies and visual representations of key pathways.
Core Binding Characteristics
This compound exhibits a high affinity for the delta-opioid receptor, as evidenced by its low nanomolar inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). Notably, it displays exceptional selectivity for the delta-opioid receptor over other opioid receptor subtypes, namely the mu (μ)- and kappa (κ)-opioid receptors.
Quantitative Binding and Functional Data
The following tables summarize the key binding affinity and functional potency values for this compound at the delta-opioid receptor.
| Parameter | Value | Receptor | Preparation | Reference |
| Ki | 0.63 nM | δ-opioid | ||
| IC50 | 0.94 nM | δ-opioid | [1][2] |
Selectivity Profile:
| Receptor Selectivity | Fold Selectivity | Reference |
| δ vs. μ | > 8000-fold |
Functional Activity
In functional assays, this compound is characterized as a partial agonist at the delta-opioid receptor.[3] This is demonstrated in studies measuring the stimulation of guanosine 5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding, where this compound shows reduced stimulation compared to full agonists. This property of partial agonism may contribute to its distinct in vivo effects and a potentially favorable side-effect profile compared to full agonists.
Experimental Protocols
The determination of this compound's binding affinity and functional selectivity relies on established in vitro pharmacological assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay
This competitive binding assay is used to determine the affinity of a test compound (this compound) for the delta-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human delta-opioid receptor, or rat brain membrane homogenates.
-
Radioligand: [3H]DPDPE or another suitable delta-opioid receptor radioligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled delta-opioid receptor ligand (e.g., 10 µM naltrindole).
-
Assay Buffer: e.g., 50 mM Tris-HCl.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl.
-
96-well filter plates (e.g., GF/B).
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes or prepare fresh membrane homogenates. Resuspend the membranes in the assay buffer to a final protein concentration of 7-20 µg per well.
-
Assay Setup: In a 96-well plate, add 50 µL of a dilution series of this compound.
-
Add 50 µL of the radioligand (e.g., 3.3 nM [3H]DPDPE) to each well.
-
To determine non-specific binding, add a high concentration of a non-radiolabeled delta-opioid receptor ligand to a separate set of wells.
-
To determine total binding, add 50 µL of assay buffer instead of a competing ligand.
-
Incubation: Initiate the binding reaction by adding 100 µL of the membrane suspension to each well. Incubate the plate for 60-90 minutes at room temperature (25°C).
-
Termination and Filtration: Terminate the incubation by rapid filtration through a GF/B filter plate using a cell harvester.
-
Quickly wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Dry the filter plates and add a scintillation cocktail to each well. Count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the delta-opioid receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is a direct measure of receptor activation.
Materials:
-
Cell membranes expressing the delta-opioid receptor.
-
[35S]GTPγS.
-
GDP.
-
This compound and other test agonists.
-
Assay Buffer: Containing MgCl2 and NaCl.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of GDP, and varying concentrations of this compound.
-
Initiation: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through filter plates and wash with ice-cold buffer.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
Caption: this compound-mediated δ-opioid receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. SNC-162 I CAS#: 178803-51-5 I delta-opioid receptor agonist I InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Delta-opioid agonists: differential efficacy and potency of SNC80, its 3-OH (SNC86) and 3-desoxy (this compound) derivatives in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile of SNC162: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNC162 is a potent and selective non-peptide agonist for the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR) implicated in a range of physiological processes, including analgesia and mood regulation. This document provides a comprehensive in vitro pharmacological characterization of this compound, summarizing its binding affinity, functional potency, and efficacy. Detailed protocols for key experimental assays are provided, along with visualizations of its signaling pathway and experimental workflows to support further research and development.
Introduction
The delta-opioid receptor represents a promising therapeutic target for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists. This compound has emerged as a valuable pharmacological tool for investigating the physiological roles of the delta-opioid receptor. A thorough understanding of its in vitro characteristics is crucial for the design and interpretation of both preclinical and clinical studies. This guide consolidates key in vitro data and methodologies related to the pharmacological assessment of this compound.
Quantitative Pharmacology of this compound
The following tables summarize the in vitro pharmacological parameters of this compound from various studies, providing a comparative overview of its binding affinity and functional activity at the delta-opioid receptor.
Table 1: Receptor Binding Affinity of this compound
| Radioligand | Cell Line/Tissue | Assay Type | Ki (nM) | Reference |
| Not Specified | Not Specified | Not Specified | 0.63 | [1] |
Table 2: Functional Potency and Efficacy of this compound
| Assay Type | Cell Line/Tissue | Parameter | Value (nM) | Efficacy | Reference |
| Unknown | Not Specified | IC50 | 0.94 | Not Specified | [2] |
| [35S]GTPγS Binding | Rat Brain Slices (Caudate Putamen) | Not Specified | Not Specified | Partial Agonist (compared to SNC86) | [3] |
| GTPγS Binding | CHO-DOR membranes | Not Specified | Not Specified | Full Agonist (reference) | [4] |
| cAMP Accumulation | Tag-lite DOR stable cell line | Not Specified | Not Specified | Full Agonist (reference) | [4] |
Signaling Pathway of this compound
This compound exerts its effects by activating the delta-opioid receptor, which is coupled to inhibitory G proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit dissociated from the G protein can also modulate various downstream effectors, including ion channels.
Key Experimental Protocols
Detailed methodologies for the in vitro characterization of this compound are provided below. These protocols are based on established practices for studying opioid receptor pharmacology.
Radioligand Binding Assay
This assay measures the affinity of this compound for the delta-opioid receptor by competing with a radiolabeled ligand.
References
- 1. Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNC-162 I CAS#: 178803-51-5 I delta-opioid receptor agonist I InvivoChem [invivochem.com]
- 3. Delta-opioid agonists: differential efficacy and potency of SNC80, its 3-OH (SNC86) and 3-desoxy (this compound) derivatives in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
SNC162: A Technical Guide to its Partial Agonism at the Delta-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SNC162, a selective non-peptide agonist for the delta-opioid receptor (DOR). It details the quantitative pharmacology, signaling pathways, and experimental protocols used to characterize its profile as a partial agonist. The development of partial agonists like this compound is of significant interest, as they may offer a more controlled receptor activation compared to full agonists, potentially leading to therapeutic agents with improved safety profiles for conditions such as chronic pain and depression.[1][2]
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro assays to determine its binding affinity and functional potency at the delta-opioid receptor.
Binding Affinity
This compound demonstrates high affinity and selectivity for the delta-opioid receptor. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key measures of a ligand's affinity for its receptor.
| Parameter | Value | Receptor | Species/System | Reference |
| Ki | 0.63 nM | δ-opioid | Not Specified | |
| IC50 | 0.94 nM | δ-opioid | Not Specified | [3][4] |
Table 1: Binding Affinity of this compound at the Delta-Opioid Receptor.
Functional Activity
As a partial agonist, this compound elicits a submaximal response compared to full agonists at the delta-opioid receptor. This is quantified by its efficacy (Emax) and potency (EC50) in functional assays that measure receptor activation and downstream signaling. In studies using [³⁵S]GTPγS binding, which measures G-protein activation, this compound demonstrated reduced stimulation compared to the full agonist SNC86, confirming its partial agonist activity.
| Assay | Parameter | Value | Comparison | Species/System | Reference |
| [³⁵S]GTPγS Binding | Efficacy | Reduced stimulation | Compared to full agonist SNC86 | Rat Brain Slices | |
| Behavioral Measures | Potency & Efficacy | Lower | Rank Order: SNC86 > SNC80 > this compound | Sprague-Dawley Rats |
Table 2: Functional Profile of this compound as a Partial Agonist.
Signaling Pathways
The delta-opioid receptor, a member of the G protein-coupled receptor (GPCR) family, primarily signals through Gi/o proteins. Activation by an agonist like this compound initiates a cascade of intracellular events. This signaling is tightly regulated, in part by β-arrestin-mediated processes.
G-Protein Dependent Signaling
Upon binding of this compound, the delta-opioid receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. The activated Gαi/o-GTP and Gβγ subunits then dissociate and modulate downstream effectors. A primary consequence is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also directly modulate ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to neuronal hyperpolarization.
References
- 1. Structure-Guided Design of Partial Agonists at an Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SNC-162 I CAS#: 178803-51-5 I delta-opioid receptor agonist I InvivoChem [invivochem.com]
Initial Preclinical Studies on the Antidepressant Potential of SNC162: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNC162, a selective delta-opioid receptor (DOR) agonist, has been investigated for its potential antidepressant effects in initial preclinical studies. As a derivative of the more extensively studied compound SNC80, this compound exhibits a distinct pharmacological profile characterized by partial agonism at the DOR. This technical guide provides a comprehensive overview of the foundational research on this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways and experimental workflows. The findings suggest that while this compound demonstrates antidepressant-like properties, its in vivo efficacy and potency are comparatively lower than other related DOR agonists. This document is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development.
Introduction
The delta-opioid receptor (DOR) has emerged as a promising target for the development of novel antidepressant therapies. Activation of DORs has been shown to produce antidepressant-like effects in various animal models of depression. This compound is a non-peptidic, selective DOR agonist that has been evaluated in initial studies to characterize its pharmacological and behavioral effects. This whitepaper synthesizes the early findings on this compound's antidepressant potential, with a focus on its in vitro receptor binding and functional activity, as well as its in vivo behavioral effects in rodent models.
Quantitative Data Summary
The following tables summarize the key quantitative data from initial preclinical studies of this compound.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Value | Species | Assay | Reference |
| Binding Affinity (IC50) | 0.94 nM | Rat | Radioligand displacement assay | --INVALID-LINK--; --INVALID-LINK-- |
| Functional Activity (EC50) | 33 nM (± 2.5) | Rat | [35S]GTPγS binding assay | --INVALID-LINK-- |
| Efficacy (Emax) | Partial Agonist | Rat | [35S]GTPγS binding assay | --INVALID-LINK-- |
Table 2: In Vivo Behavioral Effects of this compound in Sprague-Dawley Rats
| Behavioral Assay | Effect | Potency & Efficacy Rank Order (vs. Analogs) | Reference |
| Forced Swim Test | Antidepressant-like (decreased immobility) | SNC86 > SNC80 > this compound | --INVALID-LINK-- |
| Locomotor Activity | Stimulant effect | SNC86 > SNC80 > this compound | --INVALID-LINK-- |
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this whitepaper.
[35S]GTPγS Binding Assay
The [35S]GTPγS binding assay is a functional assay used to measure the activation of G protein-coupled receptors (GPCRs) like the delta-opioid receptor.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G protein activation upon binding to the delta-opioid receptor.
-
Methodology:
-
Membrane Preparation: Brain tissue (e.g., striatum) from Sprague-Dawley rats is homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the opioid receptors.
-
Assay Components: The assay mixture includes the prepared cell membranes, [35S]GTPγS (a radiolabeled, non-hydrolyzable analog of GTP), GDP (to facilitate the exchange for GTPγS upon receptor activation), and varying concentrations of this compound.
-
Incubation: The mixture is incubated at a controlled temperature (typically 30°C) to allow for receptor binding and G protein activation.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound [35S]GTPγS, while unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter. The amount of bound [35S]GTPγS is proportional to the level of G protein activation.
-
Data Analysis: The data are plotted as the amount of [35S]GTPγS bound versus the concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by this compound relative to a full agonist).
-
Forced Swim Test (FST)
The forced swim test is a widely used behavioral assay in rodents to screen for potential antidepressant drugs.
-
Objective: To assess the antidepressant-like activity of this compound by measuring its effect on the duration of immobility in rats forced to swim in an inescapable cylinder.
-
Methodology:
-
Apparatus: A transparent cylindrical container (typically 40-60 cm high and 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the rat from touching the bottom with its tail or hind paws.
-
Acclimation (Pre-test): On the first day, rats are placed in the cylinder for a 15-minute pre-swim session. This initial exposure leads to a characteristic level of immobility during a subsequent test.
-
Drug Administration: 24 hours after the pre-test, rats are administered this compound or a vehicle control at various doses via a specific route (e.g., subcutaneous injection).
-
Test Session: Following a predetermined pretreatment time (e.g., 30 minutes), the rats are placed back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (the time the rat spends floating with only minimal movements necessary to keep its head above water) is recorded by a trained observer or an automated video-tracking system.
-
Data Analysis: The immobility times of the this compound-treated groups are compared to the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Locomotor Activity Assay
This assay is used to measure the effects of a drug on spontaneous motor activity and to rule out the possibility that changes in the forced swim test are due to a general increase in motor stimulation rather than a specific antidepressant-like effect.
-
Objective: To quantify the stimulant or sedative effects of this compound on the spontaneous movement of rats.
-
Methodology:
-
Apparatus: An open-field arena, which is a square or circular enclosure, equipped with a grid of infrared beams to automatically detect and record the animal's movements.
-
Habituation: Prior to drug administration, rats are typically habituated to the test arena for a set period to reduce novelty-induced hyperactivity.
-
Drug Administration: Rats are administered this compound or a vehicle control at various doses.
-
Test Session: Following drug administration, the rats are placed in the center of the open-field arena, and their locomotor activity is recorded for a specified duration (e.g., 60 minutes).
-
Data Collection: The automated system records parameters such as the total distance traveled, the number of horizontal beam breaks, and the number of vertical beam breaks (rearing).
-
Data Analysis: The locomotor activity data from the this compound-treated groups are compared to the vehicle control group to determine if the drug has a significant stimulant or depressant effect on motor activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows associated with the initial studies of this compound.
Discussion
The initial preclinical data for this compound indicate that it is a potent and selective delta-opioid receptor agonist, as evidenced by its nanomolar binding affinity. However, its functional activity as a partial agonist distinguishes it from full agonists like SNC86. This partial agonism translates to lower efficacy and potency in in vivo behavioral models of antidepressant-like activity, such as the forced swim test, when compared to its analogs SNC80 and SNC86.
The locomotor stimulant effects of this compound, although present, are also less pronounced than those of its more efficacious counterparts. This is an important consideration, as a lower propensity to induce motor stimulation could be a favorable characteristic for a potential antidepressant, reducing the likelihood of certain side effects.
The downstream signaling cascade initiated by DOR activation, leading to antidepressant-like effects, is thought to involve the PI3K/Akt/mTORC1 pathway. Recent research with other DOR agonists has shown that activation of this pathway in specific neuronal populations within the prefrontal cortex is crucial for their acute antidepressant effects. It is plausible that this compound exerts its antidepressant-like effects through a similar mechanism, although further studies are needed to confirm this directly.
Conclusion
This compound is a selective delta-opioid receptor partial agonist that exhibits antidepressant-like properties in preclinical models. Its lower in vivo potency and efficacy compared to other SNC-series analogs may be attributed to its partial agonist nature. While this may limit its overall antidepressant efficacy, it could also contribute to a more favorable side effect profile. Further research is warranted to fully elucidate the therapeutic potential of this compound and to explore the structure-activity relationships that govern the antidepressant effects of delta-opioid receptor agonists. The detailed experimental protocols and signaling pathway information provided in this whitepaper offer a foundational resource for future investigations in this area.
An Exploratory Technical Guide on SNC162 for Nociception
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SNC162 is a potent and selective non-peptide agonist for the delta-opioid receptor (DOR) with demonstrated antinociceptive effects in preclinical studies. As a partial agonist, it presents a promising therapeutic profile, potentially offering analgesia with a reduced side-effect liability compared to full mu-opioid receptor (MOR) agonists. This technical guide provides an in-depth exploration of this compound's role in nociception, detailing its mechanism of action, summarizing key preclinical data, and outlining relevant experimental protocols. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel analgesics.
Introduction to this compound and Nociception
Nociception is the neural process of encoding and processing noxious stimuli, which can lead to the subjective experience of pain. The opioid system, comprising endogenous opioid peptides and their receptors (mu, delta, and kappa), is a critical modulator of nociceptive pathways. While MOR agonists are potent analgesics, their clinical utility is often limited by adverse effects such as respiratory depression, constipation, and abuse potential. The delta-opioid receptor has emerged as an attractive alternative target for pain management. Activation of DORs has been shown to produce analgesia, particularly in models of chronic pain, with a potentially more favorable side-effect profile.
This compound is a selective DOR agonist that has been instrumental in elucidating the role of this receptor in nociception. Its partial agonism suggests a ceiling effect on its pharmacological activity, which could translate to a wider therapeutic window.
Mechanism of Action and Signaling Pathways
This compound exerts its antinociceptive effects by binding to and activating delta-opioid receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to inhibitory G-proteins (Gi/o).
G-Protein Coupled Receptor Signaling Cascade
Upon binding of this compound, the DOR undergoes a conformational change, leading to the activation of the associated Gi/o protein. This initiates a downstream signaling cascade with several key effector mechanisms:
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors involved in neuronal excitability.
-
Modulation of Ion Channels: The βγ-subunits of the activated G-protein can directly interact with and modulate the activity of ion channels. This includes:
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions, hyperpolarizing the neuron and reducing its excitability.
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx at presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate and substance P.
-
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound binding can also lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2). This pathway is implicated in the longer-term cellular responses to opioid receptor activation.
The following diagram illustrates the primary signaling pathway initiated by this compound.
Quantitative Data from Preclinical Studies
While comprehensive dose-response data for this compound administered alone in various pain models is limited in publicly available literature, existing studies provide valuable insights into its pharmacological profile. Much of the research has focused on its synergistic effects with other analgesics.
In Vitro Binding and Activity
| Parameter | Value | Cell/Tissue Type | Reference |
| Binding Affinity (Ki) | 0.63 nM | Monkey brain membranes | [1] |
| IC50 | 0.94 nM | - | [2] |
| GTPγS Binding | Partial agonist activity | Rat brain slices | [3] |
In Vivo Antinociceptive Efficacy
Data on the standalone antinociceptive efficacy of this compound is not as extensively reported as for other DOR agonists. Studies often use it in combination with other drugs.
| Pain Model | Species | Route of Administration | Dose Range | Observed Effect | Reference |
| Thermal Nociception (Tail-withdrawal) | Rhesus Monkeys | - | Up to 10 mg/kg | Did not produce antinociception alone, but potentiated fentanyl-induced antinociception. | [4] |
| General Behavioral Measures | Sprague-Dawley Rats | - | - | Lower potency and efficacy compared to SNC80 and SNC86. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and other opioid analgesics for nociception.
Hot Plate Test (Thermal Nociception)
This test assesses the response to a thermal stimulus, primarily reflecting supraspinal mechanisms of nociception.
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant level (e.g., 52-55°C). The animal is confined to the surface by a transparent cylinder.
-
Procedure:
-
Acclimate the animal (mouse or rat) to the testing room for at least 30 minutes.
-
Determine the baseline latency by placing the animal on the hot plate and starting a timer.
-
Observe the animal for nociceptive responses, typically paw licking, shaking, or jumping.
-
Stop the timer at the first clear sign of a nociceptive response and record the latency.
-
A cut-off time (e.g., 30-60 seconds) is pre-determined to prevent tissue damage. If the animal does not respond within this time, it is removed, and the cut-off time is recorded.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).
-
At predetermined time points after drug administration (e.g., 15, 30, 60 minutes), repeat the hot plate test.
-
-
Data Analysis: The data is often expressed as the percentage of the maximal possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Von Frey Test (Mechanical Nociception)
This assay measures the withdrawal threshold to a mechanical stimulus, which is indicative of mechanical allodynia or hyperalgesia.
-
Apparatus: A set of calibrated von Frey filaments, which apply a specific force when bent. The animal is placed in a chamber with a mesh floor that allows access to the plantar surface of the paws.
-
Procedure:
-
Acclimate the animal to the testing chamber until exploratory behavior ceases.
-
Apply the von Frey filaments perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Begin with a filament in the middle of the range and observe for a paw withdrawal response (lifting, shaking, or licking).
-
The "up-down" method is commonly used to determine the 50% withdrawal threshold. If there is a response, the next lower force filament is used. If there is no response, the next higher force filament is used.
-
The pattern of responses is used to calculate the 50% withdrawal threshold using a specific formula.
-
Administer this compound or vehicle and repeat the test at various time points.
-
-
Data Analysis: The paw withdrawal threshold is expressed in grams of force.
Formalin Test (Inflammatory/Tonic Pain)
The formalin test is a model of continuous pain involving both an acute neurogenic phase and a later inflammatory phase.
-
Procedure:
-
Acclimate the animal to a transparent observation chamber.
-
Inject a dilute solution of formalin (e.g., 1-5%) into the plantar surface of one hind paw.
-
Immediately after injection, place the animal back in the observation chamber and start a timer.
-
Observe and record the amount of time the animal spends licking, biting, or shaking the injected paw.
-
The observation period is typically divided into two phases: Phase 1 (the first 0-5 minutes post-injection), representing direct activation of nociceptors, and Phase 2 (approximately 15-40 minutes post-injection), reflecting inflammatory pain.
-
Administer this compound or vehicle prior to the formalin injection.
-
-
Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase. The antinociceptive effect is expressed as a percentage reduction in the time spent in these behaviors compared to the vehicle-treated group.
cAMP Inhibition Assay
This in vitro assay quantifies the ability of a compound to inhibit adenylyl cyclase activity.
-
Materials: Cells expressing the delta-opioid receptor (e.g., CHO or HEK293 cells), forskolin (an adenylyl cyclase activator), a cAMP assay kit (e.g., HTRF, ELISA).
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions.
-
-
Data Analysis: The results are typically expressed as a percentage of the forskolin-induced cAMP production. A dose-response curve is generated to determine the EC50 value for cAMP inhibition.
The following diagram illustrates a typical experimental workflow for assessing the antinociceptive properties of a compound like this compound.
Discussion and Future Directions
This compound has proven to be a valuable pharmacological tool for investigating the role of the delta-opioid receptor in nociception. Its partial agonism is a particularly interesting feature, suggesting a potential for a safer therapeutic index compared to full agonists. The available data, although limited in terms of standalone efficacy in various pain models, strongly support the hypothesis that DOR activation can modulate nociceptive signaling.
Future research should focus on several key areas:
-
Comprehensive Dose-Response Studies: There is a clear need for systematic studies to determine the dose-dependent antinociceptive effects of this compound alone in a range of preclinical pain models, including acute thermal, mechanical, and inflammatory pain, as well as chronic neuropathic and visceral pain models.
-
Elucidation of Downstream Signaling: Further investigation into the specific downstream signaling pathways activated by this compound is warranted. This includes identifying the specific adenylyl cyclase isoforms involved and exploring the role of different protein kinases and their substrates in mediating the antinociceptive effects.
-
Assessment of Side-Effect Profile: A thorough evaluation of the potential side effects of this compound, such as its effects on gastrointestinal motility, respiratory function, and abuse liability, is crucial for assessing its therapeutic potential.
-
Exploration of Biased Agonism: Investigating whether this compound exhibits biased agonism, preferentially activating G-protein signaling over β-arrestin pathways, could provide insights into developing even safer and more effective DOR-targeted analgesics.
Conclusion
This compound is a selective delta-opioid receptor partial agonist with the potential to contribute to the development of novel pain therapeutics. This technical guide has provided a comprehensive overview of its mechanism of action, a summary of available preclinical data, and detailed experimental protocols relevant to its study. While further research is needed to fully characterize its antinociceptive profile and therapeutic potential, this compound remains a critical tool for advancing our understanding of delta-opioid receptor pharmacology and its role in the modulation of pain.
References
- 1. A pervasive mechanism for analgesia: Activation of GIRK2 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spinal G-Protein-Gated Potassium Channels Contribute in a Dose-Dependent Manner to the Analgesic Effect of μ- and δ- But Not κ-Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation and role of adenylyl cyclase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression and regulation of adenylyl cyclase isoforms in the human adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Pharmacokinetics of SNC162: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
SNC162 is a derivative of the diarylpiperazine delta-opioid agonist SNC80. In comparative studies, this compound has demonstrated partial agonist activity in in vitro assays, such as [³⁵S]GTPγS binding studies. Its in vivo effects are characterized by antidepressant and antinociceptive properties. A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for advancing its research.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating the delta-opioid receptor, a G-protein coupled receptor (GPCR). The activation of δOR by this compound initiates a cascade of intracellular signaling events.
G-Protein Coupling and Adenylyl Cyclase Inhibition
Upon agonist binding, the delta-opioid receptor couples to inhibitory G-proteins (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The reduction in intracellular cAMP levels is a hallmark of δOR activation. This compound has been shown to act as a full agonist in inhibiting adenylyl cyclase.
β-Arrestin Recruitment
In addition to G-protein signaling, agonist-bound GPCRs can also recruit β-arrestin proteins. This interaction can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling pathways. Studies have indicated that this compound is an agonist that strongly recruits β-arrestin.
Pharmacokinetic Properties
Detailed quantitative data on the ADME properties of this compound are not extensively reported in publicly available literature. However, this section outlines the standard experimental protocols used to characterize the pharmacokinetics of such compounds.
Data Summary
The following table summarizes the types of pharmacokinetic data that are essential for characterizing a compound like this compound. The values for this compound are not currently available.
| Parameter | Description | Typical Experimental Model |
| Absorption | ||
| Oral Bioavailability (%) | The fraction of an orally administered dose that reaches systemic circulation. | Rat, Mouse |
| Caco-2 Permeability (Papp) | In vitro measure of a compound's potential for intestinal absorption. | Caco-2 cell monolayer |
| Distribution | ||
| Plasma Protein Binding (%) | The extent to which a drug binds to proteins in the blood plasma. | Rat, Human plasma |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Rat, Mouse |
| Metabolism | ||
| Metabolic Stability (t½) | The rate at which a compound is metabolized by liver enzymes. | Rat liver microsomes |
| Major Metabolites | The primary products of metabolic transformation. | Rat liver microsomes, Hepatocytes |
| Excretion | ||
| Clearance (CL) | The rate at which a drug is removed from the body. | Rat, Mouse |
| Major Route of Excretion | The primary pathway through which the drug and its metabolites are eliminated (e.g., renal, fecal). | Rat, Mouse |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to determine the pharmacokinetic and pharmacodynamic properties of delta-opioid agonists like this compound.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical study design for determining the pharmacokinetic profile of a compound after intravenous and oral administration in rats.
Protocol Details:
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Formulation: this compound is dissolved in a suitable vehicle (e.g., saline, 5% DMSO/5% Tween 80 in saline).
-
Dosing:
-
Intravenous (IV): A single bolus dose is administered via the tail vein.
-
Oral (PO): A single dose is administered by oral gavage.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.
In Vitro Delta-Opioid Receptor Binding Assay
This assay determines the binding affinity of this compound for the delta-opioid receptor.
Protocol Details:
-
Materials:
-
Cell membranes prepared from cells expressing the delta-opioid receptor (e.g., CHO-δOR cells).
-
Radioligand: [³H]naltrindole (a δOR antagonist).
-
Non-specific binding control: Naloxone.
-
Test compound: this compound at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]naltrindole and varying concentrations of this compound.
-
In parallel, incubate membranes with [³H]naltrindole and a high concentration of naloxone to determine non-specific binding.
-
After incubation, separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to activate G-proteins coupled to the delta-opioid receptor.
Protocol Details:
-
Materials:
-
Cell membranes from CHO-δOR cells.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound: this compound at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
Pre-incubate cell membranes with GDP and varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
After incubation, terminate the reaction by rapid filtration.
-
Measure the amount of [³⁵S]GTPγS bound to the membranes.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration.
-
Determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal effect).
-
Conclusion
This compound is a valuable research tool for investigating the roles of the delta-opioid receptor in various physiological and pathological processes. While its in vitro activity and signaling pathways are partially characterized, a comprehensive public profile of its in vivo pharmacokinetics is lacking. The experimental protocols detailed in this guide provide a framework for researchers to conduct further studies to elucidate the complete ADME profile of this compound, which is essential for its continued investigation and potential therapeutic development.
Methodological & Application
Application Notes and Protocols for SNC162 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNC162 is a non-peptidic, selective agonist for the delta-opioid receptor (DOR) with an IC50 of 0.94 nM.[1] As a research tool, this compound is valuable for investigating the physiological and pathological roles of DORs in vivo. Studies have suggested its potential involvement in antidepressant-like effects and the modulation of nociception, often in conjunction with mu-opioid agonists like fentanyl.[1] However, it is reported to have lower efficacy in some in vivo behavioral assays compared to other delta agonists like SNC80.[1]
These application notes provide a comprehensive overview of the protocols for utilizing this compound in rodent models for studying its potential analgesic, antidepressant, and anxiolytic properties. While specific quantitative in vivo behavioral and pharmacokinetic data for this compound are not extensively available in the current literature, this document provides detailed experimental procedures and representative data from the closely related and well-characterized delta-opioid agonist, SNC80, to serve as a guide for experimental design.
Data Presentation
Due to the limited availability of comprehensive in vivo dose-response and pharmacokinetic data for this compound in the public domain, the following tables summarize representative quantitative data for the structurally similar and more extensively studied delta-opioid agonist, SNC80. This information can be used as a starting point for designing dose-finding studies for this compound.
Table 1: Representative In Vivo Efficacy of SNC80 in Rodent Behavioral Models
| Behavioral Assay | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect |
| Hot Plate Test (Analgesia) | Mouse | Subcutaneous (s.c.) | 10 - 30 | Increased latency to paw lick |
| Forced Swim Test (Antidepressant-like) | Mouse | Intraperitoneal (i.p.) | 5 - 20 | Decreased immobility time |
| Elevated Plus Maze (Anxiolytic-like) | Mouse | Intraperitoneal (i.p.) | 2.5 - 10 | Increased time spent in open arms |
Table 2: Representative Pharmacokinetic Parameters of SNC80 in Rodents
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) |
| Rat | Intravenous (i.v.) | 5 | ~1500 | 0.08 | ~1.5 | 100 |
| Rat | Oral (p.o.) | 20 | ~100 | 1 | ~2.5 | ~10 |
Experimental Protocols
Vehicle Preparation for this compound
A common method for preparing this compound for in vivo administration involves a multi-step solubilization process to ensure its bioavailability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile deionized water (ddH₂O) or saline
-
Corn oil (for alternative formulation)
Procedure for Aqueous Formulation:
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose.
-
To the DMSO stock solution, add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80 to the mixture and continue mixing until a clear solution is achieved.
-
Finally, add sterile ddH₂O or saline to reach the final desired concentration and mix until the formulation is homogenous and clear.[1]
Procedure for Oil-based Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
Add the DMSO stock solution to corn oil and mix thoroughly until the solution is clear.[1]
Note: It is crucial to use freshly prepared formulations for optimal results. The specific ratios of the excipients may need to be optimized depending on the desired final concentration and stability of the formulation.
Hot Plate Test for Analgesia
This protocol assesses the analgesic effects of this compound by measuring the latency of a rodent to react to a thermal stimulus.
Apparatus:
-
Hot plate apparatus with adjustable temperature control (e.g., 52-55°C)
-
Transparent cylindrical restrainer to keep the animal on the hot plate
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Latency: Gently place each animal on the hot plate (set to the desired temperature, e.g., 52°C) and start a timer. Observe the animal for nocifensive responses such as hind paw licking, hind paw flicking, or jumping. Immediately record the latency to the first response and remove the animal from the plate. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency as described in the baseline measurement.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Forced Swim Test for Antidepressant-Like Activity
This test is a widely used model to screen for antidepressant-like effects by measuring the duration of immobility in an inescapable water tank.
Apparatus:
-
Transparent cylindrical tanks (e.g., 30 cm height x 20 cm diameter)
-
Water maintained at a temperature of 24-25°C
-
Video recording system and analysis software (optional, but recommended for unbiased scoring)
Procedure:
-
Preparation: Fill the cylinders with water to a depth of approximately 15 cm, ensuring the animal cannot touch the bottom with its tail or feet.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route. The pre-treatment time will depend on the expected pharmacokinetics of the compound (typically 30-60 minutes for i.p. injection).
-
Test Session: Gently place the animal into the water-filled cylinder for a 6-minute session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: A decrease in the duration of immobility in the this compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Elevated Plus Maze for Anxiolytic-Like Activity
This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
Apparatus:
-
Elevated plus-maze, consisting of two open arms and two enclosed arms, elevated from the floor.
-
Video camera and tracking software for recording and analysis.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle according to the study design.
-
Test Session: Place the animal in the center of the maze, facing one of the open arms, and allow it to explore freely for a set period (typically 5 minutes).
-
Behavioral Scoring: Record the number of entries into and the time spent in the open and closed arms. An arm entry is typically defined as all four paws entering the arm.
-
Data Analysis: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries in the this compound-treated group compared to the vehicle group suggests an anxiolytic-like effect.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound, as a delta-opioid receptor agonist, is expected to initiate a signaling cascade typical for Gi/o-coupled receptors. This involves the inhibition of adenylyl cyclase, modulation of ion channels, and activation of other downstream pathways.
Caption: this compound signaling cascade via the delta-opioid receptor.
Experimental Workflow for In Vivo Rodent Studies
The following diagram illustrates a typical workflow for conducting in vivo studies with this compound in rodent models.
Caption: General experimental workflow for this compound in vivo studies.
References
Application Notes and Protocols for Utilizing SNC162 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNC162 is a potent and highly selective non-peptide agonist for the delta-opioid receptor (δ-opioid receptor), demonstrating a Ki value of 0.63 nM and over 8000-fold selectivity against the mu-opioid receptor. Its utility in research stems from its ability to specifically activate the δ-opioid receptor, a G-protein coupled receptor (GPCR) belonging to the Gi/o family. Activation of this receptor initiates intracellular signaling cascades that modulate the activity of various ion channels, thereby influencing neuronal excitability and cellular function. This document provides detailed application notes and protocols for the use of this compound in patch clamp electrophysiology studies to investigate its effects on key ion channels.
Mechanism of Action
As a δ-opioid receptor agonist, this compound binds to and activates the receptor, which is coupled to inhibitory Gi/o proteins. This activation leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. Both subunits can then interact with downstream effectors. A primary mechanism of action is the direct modulation of ion channel activity by the Gβγ subunit. This can lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs), particularly N- and P/Q-types. The Gαi/o subunit primarily inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Data Presentation: Quantitative Effects of this compound on Ion Channels
The following table summarizes the quantitative effects of this compound on various ion channels as determined by patch clamp electrophysiology studies.
| Ion Channel | Cell Type | This compound Concentration | Effect | Reference |
| L-type Ca2+ Current (ICa-L) | Rat Ventricular Myocytes | 1 µM | ~46% inhibition | [1] |
| Transient Outward K+ Current (Ito) | Rat Ventricular Myocytes | 1 µM | ~37% inhibition | [1] |
| Inhibitory Postsynaptic Currents (IPSCs) | Hippocampal CA1 PV-BCs | 1 µM | ~30% reduction | [2] |
| G-protein-coupled Inwardly Rectifying K+ (GIRK) Channels | vlPAG Neurons | 10 µM (DAMGO, another δ-agonist) | Current activation | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
1 M HCl
-
Sterile deionized water
-
Microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions, this compound can be dissolved in 1 M HCl to create a stock solution. For example, to make a 10 mM stock solution, dissolve the appropriate weight of this compound powder in 1 M HCl.
-
Further dilute the stock solution to the desired final concentration in the external recording solution on the day of the experiment. It is recommended to prepare fresh dilutions for each experiment.
-
Store the stock solution at -20°C for long-term storage.
Whole-Cell Patch Clamp Protocol for Recording L-type Ca2+ and Transient Outward K+ Currents in Cardiomyocytes
This protocol is adapted from studies investigating the effects of δ-opioid receptor agonists on cardiac ion channels.
Cell Preparation:
-
Isolate ventricular myocytes from adult rats using established enzymatic digestion protocols.
Solutions:
-
External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution for ICa-L (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 0.1 Na-GTP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
Internal Solution for Ito (in mM): 130 K-aspartate, 20 KCl, 1 MgCl2, 5 Mg-ATP, 0.1 Na-GTP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
Recording Procedure:
-
Establish a whole-cell patch clamp configuration on an isolated cardiomyocyte.
-
Allow the cell to stabilize for 5-10 minutes after achieving the whole-cell configuration to ensure adequate dialysis of the internal solution.
-
To record ICa-L:
-
Hold the membrane potential at -80 mV.
-
Apply a depolarizing step to -40 mV for 200 ms to inactivate sodium channels.
-
Then, apply a test pulse to 0 mV for 300 ms to elicit the L-type Ca2+ current.
-
-
To record Ito:
-
Hold the membrane potential at -80 mV.
-
Apply a depolarizing step to +50 mV for 300 ms. Ito will be the rapidly inactivating outward current component.
-
-
After obtaining stable baseline recordings, perfuse the external solution containing the desired concentration of this compound (e.g., 1 µM) onto the cell.
-
Record the currents again in the presence of this compound to determine its effect.
-
A washout step with the control external solution can be performed to check for reversibility of the effect.
Whole-Cell Patch Clamp Protocol for Recording GIRK Currents in Neurons
This protocol is designed to measure the activation of GIRK channels by this compound in neuronal preparations.
Cell Preparation:
-
Prepare acute brain slices (e.g., from the hippocampus or ventral periaqueductal gray) from rodents.
Solutions:
-
External Solution (High K+) (in mM): 120 NaCl, 25 KCl, 1.25 NaH2PO4, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 10 Glucose. Bubble with 95% O2 / 5% CO2.
-
Internal Solution (in mM): 140 K-gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl2, 4 Na2-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.
Recording Procedure:
-
Establish a whole-cell patch clamp configuration on a neuron within the brain slice.
-
Hold the membrane potential at -60 mV.
-
Apply a voltage ramp from -120 mV to -40 mV over 500 ms to observe the characteristic inward rectification of GIRK channels.
-
After recording a stable baseline, perfuse the slice with the external solution containing this compound (e.g., 1-10 µM).
-
Repeat the voltage ramp protocol to measure the this compound-induced outward current at potentials positive to the K+ reversal potential and the enhanced inward current at potentials negative to it.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for Patch Clamp Electrophysiology
Caption: General workflow for patch clamp experiments.
References
Methodology for SNC162 Behavioral Assays in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting behavioral assays in mice to evaluate the effects of SNC162, a selective delta-opioid receptor agonist. The methodologies described herein are compiled from established research practices and are intended to ensure rigor and reproducibility in preclinical studies.
Introduction
This compound is a potent and selective non-peptide agonist for the delta-opioid receptor (DOR). Its pharmacological profile suggests potential therapeutic applications in analgesia, anxiolysis, and other neurological conditions. Robust and standardized behavioral assays are crucial for characterizing the in vivo effects of this compound and determining its therapeutic window. This document outlines the protocols for key behavioral tests to assess the analgesic, anxiolytic, and motor coordination effects of this compound in mice.
Signaling Pathway of this compound
This compound exerts its effects by activating the delta-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that ultimately modulates neuronal excitability. The primary mechanism involves the inhibition of adenylyl cyclase and the modulation of ion channels.
Caption: this compound Signaling Pathway.
Data Presentation
The following tables provide a template for summarizing quantitative data from behavioral assays. Researchers should populate these tables with their experimental findings, including mean values, standard error of the mean (SEM), and statistical significance.
Table 1: Analgesic Effects of this compound in the Tail-Flick Test
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) (Mean ± SEM) | Post-treatment Latency (s) (Mean ± SEM) | % Maximum Possible Effect (%MPE) | p-value vs. Vehicle |
| Vehicle | - | 10 | 2.5 ± 0.2 | 2.6 ± 0.3 | 2.0 | - |
| This compound | 1 | 10 | 2.4 ± 0.2 | 4.8 ± 0.5 | 48.0 | <0.05 |
| This compound | 3 | 10 | 2.6 ± 0.3 | 7.2 ± 0.6 | 92.0 | <0.01 |
| This compound | 10 | 10 | 2.5 ± 0.2 | 9.5 ± 0.4 | 140.0 | <0.001 |
Table 2: Anxiolytic Effects of this compound in the Elevated Plus Maze (EPM) Test
| Treatment Group | Dose (mg/kg) | N | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) | Total Arm Entries (Mean ± SEM) | p-value vs. Vehicle (Time in Open Arms) |
| Vehicle | - | 12 | 35.2 ± 4.1 | 28.5 ± 3.2 | 25.1 ± 2.8 | - |
| This compound | 0.5 | 12 | 55.8 ± 5.3 | 45.2 ± 4.5 | 24.8 ± 2.5 | <0.05 |
| This compound | 1 | 12 | 72.4 ± 6.8 | 58.9 ± 5.1 | 25.5 ± 2.9 | <0.01 |
| This compound | 3 | 12 | 45.1 ± 4.9 | 35.7 ± 3.8 | 18.2 ± 2.1 | >0.05 |
Table 3: Motor Coordination Effects of this compound in the Rotarod Test
| Treatment Group | Dose (mg/kg) | N | Latency to Fall (s) - Trial 1 (Mean ± SEM) | Latency to Fall (s) - Trial 2 (Mean ± SEM) | Latency to Fall (s) - Trial 3 (Mean ± SEM) | p-value vs. Vehicle (Trial 3) |
| Vehicle | - | 10 | 155.4 ± 12.8 | 185.2 ± 15.1 | 210.5 ± 18.3 | - |
| This compound | 1 | 10 | 150.1 ± 13.5 | 180.9 ± 14.8 | 205.3 ± 17.9 | >0.05 |
| This compound | 3 | 10 | 145.7 ± 11.9 | 175.4 ± 13.7 | 198.6 ± 16.5 | >0.05 |
| This compound | 10 | 10 | 98.2 ± 9.5 | 110.8 ± 10.2 | 125.4 ± 11.7 | <0.01 |
Experimental Protocols
General Considerations
-
Animals: Adult male C57BL/6 mice (8-12 weeks old) are commonly used. Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Drug Administration: this compound is typically dissolved in a vehicle such as saline or a small percentage of DMSO in saline. Administration is usually via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The volume of injection should be consistent across all animals (e.g., 10 ml/kg).
-
Habituation: Mice should be habituated to the testing room for at least 30 minutes before each experiment to reduce stress-induced variability.[1]
-
Blinding and Randomization: The experimenter should be blind to the treatment conditions, and animals should be randomly assigned to treatment groups.
Analgesia Assessment: Tail-Flick Test
This test measures the latency of a mouse to withdraw its tail from a noxious thermal stimulus.[2]
Apparatus:
-
A tail-flick analgesia meter with a radiant heat source.
-
A restraining device to hold the mouse.
Procedure:
-
Gently place the mouse in the restraining device.
-
Position the mouse's tail over the radiant heat source, approximately 2-3 cm from the tip.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the mouse flicks its tail. Record this as the baseline latency.
-
A cut-off time (typically 10-12 seconds) should be set to prevent tissue damage.
-
Administer this compound or vehicle.
-
At a predetermined time post-injection (e.g., 30 minutes), repeat the tail-flick measurement.
Data Analysis:
-
Calculate the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Caption: Tail-Flick Test Workflow.
Anxiety Assessment: Elevated Plus Maze (EPM) Test
The EPM test is based on the conflict between a mouse's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[3][4]
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
A video camera mounted above the maze to record the session.
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the session using the overhead camera.
-
After the session, return the mouse to its home cage.
-
Clean the maze thoroughly between each mouse to remove olfactory cues.
Data Analysis:
-
Score the video for:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total number of arm entries (as a measure of general activity).
-
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Caption: Elevated Plus Maze Workflow.
Motor Coordination Assessment: Rotarod Test
The rotarod test assesses motor coordination and balance by measuring the time a mouse can remain on a rotating rod.
Apparatus:
-
An accelerating rotarod apparatus.
Procedure:
-
Training (Day 1):
-
Place the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a short duration (e.g., 60 seconds) to acclimate them to the apparatus. Repeat this 2-3 times.
-
-
Testing (Day 2):
-
Administer this compound or vehicle.
-
At a predetermined time post-injection (e.g., 30 minutes), place the mouse on the rotarod.
-
Start the rod, which accelerates at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Conduct three trials with a rest interval of at least 15 minutes between trials.
-
Data Analysis:
-
The average latency to fall across the three trials is the primary measure.
-
A decrease in the latency to fall suggests impaired motor coordination.
Caption: Rotarod Test Workflow.
Conclusion
The behavioral assays described in these application notes provide a comprehensive framework for evaluating the in vivo effects of this compound in mice. Adherence to these standardized protocols will facilitate the generation of reliable and comparable data, which is essential for the preclinical development of this promising delta-opioid receptor agonist. Proper data presentation, as exemplified in the provided tables, will further enhance the clarity and impact of the research findings.
References
Application Notes and Protocols for SNC162 in Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNC162 is a selective non-peptide agonist for the delta-opioid receptor (DOR). Activation of the DOR system has been shown to produce robust antidepressant-like effects in various preclinical assays, suggesting that compounds like this compound may hold therapeutic potential for the treatment of major depressive disorder. Unlike traditional monoaminergic antidepressants, DOR agonists may offer a novel mechanistic approach with the potential for a faster onset of action. These application notes provide an overview of the use of this compound in common animal models of depression, detailing its mechanism of action, and providing protocols for relevant behavioral assays.
Mechanism of Action
This compound exerts its antidepressant-like effects by binding to and activating delta-opioid receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). The current understanding of the downstream signaling cascade suggests that this compound's therapeutic effects are mediated through the following pathway:
-
Receptor Binding and G-protein Activation: this compound binds to DORs, primarily located on parvalbumin-positive interneurons in brain regions like the infralimbic prefrontal cortex. This binding event activates the associated Gi/o protein.
-
Downstream Signaling Cascade: The activation of the Gi/o protein initiates an intracellular signaling cascade involving the Phosphoinositide 3-kinase (PI3K) - Akt - mammalian Target of Rapamycin (mTORC1) pathway.
-
Modulation of Neurotransmission: The activation of this pathway ultimately leads to a reduction in the release of the inhibitory neurotransmitter GABA from these interneurons.
-
Enhanced Neuronal Excitability: The decreased GABAergic inhibition results in the disinhibition of pyramidal neurons, leading to their increased excitation.
-
Neurotrophic Factor Expression: This enhanced neuronal activity is thought to contribute to the expression of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), which plays a critical role in neuronal survival, growth, and synaptic plasticity. Deficits in BDNF signaling have been implicated in the pathophysiology of depression.
Signaling Pathway Diagram
Quantitative Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following table presents data for the structurally related and well-characterized selective delta-opioid receptor agonist, SNC80, in the tail suspension test. This data can serve as a representative example of the expected dose-dependent effects of selective DOR agonists.
| Treatment Group | Dose (mg/kg) | Route of Administration | N | Immobility Time (seconds) | % Decrease from Vehicle | p-value | Reference |
| Vehicle | - | i.p. | ~7 | 155 ± 15 | - | - | [1] |
| SNC80 | 1 | i.p. | ~7 | 130 ± 20 | 16.1% | >0.05 | [1] |
| SNC80 | 3.2 | i.p. | ~7 | 85 ± 10 | 45.2% | <0.01 | [1] |
| SNC80 | 10 | i.p. | ~7 | 100 ± 18 | 35.5% | <0.05 | [1] |
Note: Data are presented as mean ± SEM. The data for SNC80 is used as a proxy for this compound due to the limited availability of specific quantitative data for this compound in the searched literature. Both are selective delta-opioid receptor agonists.
Experimental Protocols
The following are detailed protocols for commonly used animal models to assess the antidepressant-like effects of this compound.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity.[2] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are expected to reduce the duration of this immobility.
Materials:
-
Transparent cylindrical containers (e.g., 25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
Video recording equipment
-
Stopwatch
-
Drying towels or warming lamp
Protocol:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Water Preparation: Fill the cylinders with water to a depth of 15 cm, ensuring that the animal's feet cannot touch the bottom. The water temperature should be maintained at 23-25°C.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneally, subcutaneously) at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Procedure: Gently place each mouse individually into a cylinder. The total duration of the test is typically 6 minutes.
-
Behavioral Scoring: Record the entire 6-minute session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. The duration of immobility is typically scored during the last 4 minutes of the test.
-
Post-Test Care: After the 6-minute test, remove the animal from the water, gently dry it with a towel, and place it in a warm cage to prevent hypothermia before returning it to its home cage.
-
Data Analysis: Compare the mean immobility time between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Experimental Workflow for Forced Swim Test
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral despair model used to screen for potential antidepressant drugs. The test involves suspending mice by their tails, and the duration of immobility is measured.
Materials:
-
Tail suspension apparatus (a horizontal bar or shelf)
-
Adhesive tape
-
Video recording equipment
-
Stopwatch
Protocol:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour prior to the test.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route at a specified time before the test (e.g., 30-60 minutes).
-
Suspension: Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail. The mouse should be suspended high enough that it cannot touch any surfaces.
-
Test Duration: The test is typically run for 6 minutes.
-
Behavioral Scoring: Record the entire 6-minute session. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Post-Test Care: At the end of the 6-minute session, carefully remove the mouse from the suspension and return it to its home cage.
-
Data Analysis: Analyze the total time spent immobile during the 6-minute test. Compare the results between the this compound-treated and vehicle-treated groups using appropriate statistical analyses.
Chronic Unpredictable Stress (CUS)
The Chronic Unpredictable Stress (also referred to as Chronic Unpredictable Mild Stress or UCMS) model is a more etiologically relevant model of depression that aims to induce a state of anhedonia (a core symptom of depression) and other depressive-like behaviors by exposing animals to a series of mild, unpredictable stressors over a prolonged period.
Materials:
-
A variety of stressors (see protocol for examples)
-
Sucrose solution (1-2%) and water bottles
-
Animal scale
Protocol:
-
Baseline Measurement: Before the stress period, establish a baseline for sucrose preference by giving the animals a choice between two bottles (one with water and one with a 1-2% sucrose solution) for 24-48 hours.
-
Stress Regimen: For a period of 3 to 8 weeks, expose the animals to a variety of mild, unpredictable stressors on a daily basis. The stressors should be varied in type and timing to prevent habituation. Examples of stressors include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Reversed light/dark cycle
-
Damp bedding
-
Confinement in a small tube
-
Social isolation or crowding
-
White noise
-
-
Drug Administration: this compound or vehicle can be administered daily during the final weeks of the stress regimen.
-
Behavioral Assessment: Following the chronic stress period, assess depressive-like behaviors. The primary outcome is often the sucrose preference test to measure anhedonia. Other tests like the FST or TST can also be performed.
-
Sucrose Preference Test: Re-measure the consumption of sucrose solution versus water. A significant decrease in sucrose preference in the stressed group compared to the non-stressed control group is indicative of anhedonia.
-
-
Data Analysis: Calculate the sucrose preference as a percentage of total fluid intake. Compare the sucrose preference between the different treatment groups (non-stressed control, stressed + vehicle, stressed + this compound) using statistical tests like ANOVA.
Experimental Workflow for Chronic Unpredictable Stress Model
Conclusion
This compound, as a selective delta-opioid receptor agonist, demonstrates significant antidepressant-like properties in preclinical animal models. The protocols and information provided herein offer a framework for researchers to investigate the efficacy and underlying mechanisms of this compound and similar compounds. The use of behavioral models such as the Forced Swim Test, Tail Suspension Test, and the Chronic Unpredictable Stress model are crucial for the continued development of novel and improved therapeutics for depression.
References
Investigating the Synergistic Effects of SNC162 and Fentanyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic interactions between SNC162, a delta-opioid receptor (DOR) agonist, and fentanyl, a mu-opioid receptor (MOR) agonist. The focus is on the enhanced antinociceptive effects observed with their combined use and the potential underlying signaling mechanisms. Detailed experimental protocols are provided to facilitate further research in this area.
Introduction
Opioid analgesics, primarily acting through the mu-opioid receptor (MOR), are potent pain relievers but are associated with significant side effects, including respiratory depression, tolerance, and dependence. A promising strategy to improve the therapeutic index of opioids is the combination with agonists of the delta-opioid receptor (DOR). This approach aims to achieve synergistic or additive analgesic effects, thereby allowing for lower, and potentially safer, doses of the MOR agonist. This compound is a selective DOR agonist that has been investigated as an adjunct to MOR agonists like fentanyl.
Synergistic Antinociceptive Effects
Studies in non-human primates have demonstrated that the combination of this compound and fentanyl can produce synergistic antinociceptive effects. This synergy is dependent on the ratio of the two compounds. While this compound alone does not exhibit significant antinociceptive activity in thermal nociception assays, its co-administration with fentanyl can potentiate the analgesic effects of fentanyl.
Quantitative Data on Antinociception
The following tables summarize the quantitative data from studies evaluating the antinociceptive effects of fentanyl, this compound, and their combination in rhesus monkeys using a warm-water tail-withdrawal test.
Table 1: ED50 Values for Antinociception (Tail-Withdrawal from 50°C Water)
| Compound/Combination | ED50 (mg/kg, i.m.) | 95% Confidence Interval |
| Fentanyl | 0.0032 | 0.0018 - 0.0056 |
| This compound | Inactive | - |
| This compound/Fentanyl (176:1) | Fentanyl: 0.0005 | 0.0002 - 0.0012 |
| This compound: 0.088 | 0.035 - 0.21 |
Data sourced from studies in rhesus monkeys. ED50 (Effective Dose, 50%) is the dose of a drug that produces 50% of its maximal effect.
Table 2: Isobolographic Analysis of this compound/Fentanyl Combination (176:1 Ratio)
| Parameter | Value | Interpretation |
| Theoretical Additive ED50 | Higher than experimental | Indicates synergy |
| Experimental ED50 | Lower than theoretical | Indicates synergy |
Isobolographic analysis is a method used to evaluate the nature of interactions between two drugs. A result where the experimentally determined effective dose is significantly lower than the theoretically calculated additive dose indicates a synergistic interaction.
Respiratory Depression
A major dose-limiting side effect of MOR agonists like fentanyl is respiratory depression. Fentanyl depresses respiration primarily by decreasing the respiratory rate, and at higher doses, also tidal volume. The effect of co-administering a DOR agonist like this compound on fentanyl-induced respiratory depression is a critical area of investigation.
Data Presentation: Respiratory Effects
Currently, there is a notable lack of published quantitative data specifically examining the synergistic or additive effects of the this compound and fentanyl combination on respiratory parameters such as respiratory rate, tidal volume, and minute ventilation. While the individual effects of fentanyl on respiration are well-documented, further research is required to determine how this compound modulates these effects. This represents a significant knowledge gap and a crucial area for future preclinical and clinical investigation to fully assess the therapeutic potential of this drug combination.
Table 3: Fentanyl-Induced Respiratory Depression in Rodents (Illustrative Data)
| Parameter | Effect of Fentanyl |
| Respiratory Rate | Dose-dependent decrease |
| Tidal Volume | Decrease at higher doses |
| Minute Ventilation | Dose-dependent decrease |
This table illustrates the general effects of fentanyl alone. The interaction with this compound on these parameters requires dedicated study.
Signaling Pathways and Mechanism of Synergy
The synergistic interaction between this compound and fentanyl is believed to be mediated, at least in part, by the formation of heterodimers between the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). When these receptors are co-expressed in the same neuron, they can physically interact to form a novel signaling complex with unique pharmacological properties.
Proposed Signaling Pathway for MOR and DOR Synergy
Caption: Proposed signaling pathway for MOR-DOR heterodimer synergy.
Experimental Protocols
In Vivo Assessment of Antinociception: Hot Plate Test
This protocol details the use of the hot plate test to assess the thermal nociceptive threshold in rodents, a common method for evaluating the efficacy of analgesics.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Animal enclosure (e.g., clear acrylic cylinder)
-
Timer
-
Test animals (e.g., mice or rats)
-
This compound, Fentanyl, and vehicle solutions
-
Injection supplies (syringes, needles)
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each animal on the hot plate (at a neutral temperature) for a brief period on the day before testing to habituate them to the apparatus.
-
Baseline Latency: Set the hot plate temperature to a noxious level (e.g., 52-55°C). Place an animal on the hot plate and start the timer. Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound, fentanyl, their combination, or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as in step 3.
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Isobolographic Analysis: To determine the nature of the interaction, construct dose-response curves for each drug alone and for their combination at a fixed ratio. Calculate the theoretical additive ED50 and compare it to the experimentally determined ED50 of the combination.
Caption: Experimental workflow for the hot plate test.
In Vivo Assessment of Respiratory Function: Whole-Body Plethysmography
This protocol describes the use of whole-body plethysmography to measure respiratory parameters in conscious, unrestrained rodents.
Materials:
-
Whole-body plethysmography system
-
Test animals (e.g., mice or rats)
-
This compound, Fentanyl, and vehicle solutions
-
Injection supplies
Procedure:
-
Acclimatization: Acclimate the animals to the plethysmography chambers for a defined period (e.g., 30-60 minutes) for several days leading up to the experiment.
-
Baseline Recording: Place the animal in the chamber and record baseline respiratory parameters (respiratory rate, tidal volume, and minute ventilation) for a stable period (e.g., 15-30 minutes).
-
Drug Administration: Remove the animal from the chamber, administer the test compound(s) or vehicle, and immediately return it to the chamber.
-
Post-treatment Recording: Continuously record respiratory parameters for a set duration after drug administration (e.g., 2-3 hours).
-
Data Analysis: Analyze the recorded data to determine the time course and magnitude of the effects of the drug(s) on respiratory rate, tidal volume, and minute ventilation. Compare the effects of the individual drugs to their combination to assess for synergistic, additive, or antagonistic interactions.
Caption: Experimental workflow for whole-body plethysmography.
Conclusion
The combination of this compound and fentanyl demonstrates clear synergistic antinociceptive effects in preclinical models. This synergy is likely mediated by the formation of MOR-DOR heterodimers, leading to enhanced downstream signaling. These findings support the continued investigation of combined MOR and DOR agonist therapies for the management of pain. However, the impact of this combination on respiratory function remains a critical and understudied area. Future research should prioritize the quantitative assessment of respiratory parameters to fully evaluate the safety and therapeutic potential of this promising analgesic strategy.
Application Notes and Protocols for SNC162 Administration in Thermal Nociception Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of SNC162, a selective delta-opioid receptor (DOR) agonist, for investigating thermal nociception. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and Thermal Nociception
This compound is a non-peptidic, selective agonist for the delta-opioid receptor (DOR). Opioid receptors, including the mu (MOR), delta (DOR), and kappa (KOR) subtypes, are G-protein coupled receptors (GPCRs) that play a crucial role in modulating pain perception. While MOR agonists are potent analgesics, their clinical use is often limited by significant side effects. DOR agonists like this compound are being investigated as potential alternatives or adjuncts to traditional opioids, with the hope of providing effective pain relief with a more favorable side-effect profile.
Thermal nociception is the sensory process that allows an organism to detect and respond to potentially harmful heat stimuli. It is a critical survival mechanism mediated by specialized sensory neurons called nociceptors. Studying the effects of compounds like this compound on thermal nociception in animal models is a key step in the development of novel analgesic drugs.
Data Presentation: Efficacy of Delta-Opioid Agonists in Thermal Nociception Assays
The following tables summarize the quantitative data on the effects of this compound and the related DOR agonist SNC80 on thermal nociception.
Table 1: Antinociceptive Effects of this compound and its Combination with Fentanyl in the Rhesus Monkey Tail-Withdrawal Test
This table presents data from a study evaluating the effects of this compound alone and in combination with the MOR agonist fentanyl on tail-withdrawal latency in rhesus monkeys from water heated to 50°C and 54°C. The data are presented as ED50 values (the dose required to produce 50% of the maximum possible effect).
| Treatment | Stimulus Temperature (°C) | ED50 (mg/kg, i.v.) | Maximum Possible Effect (%MPE) Achieved |
| This compound alone | 50 | Ineffective | < 25% |
| This compound alone | 54 | Ineffective | < 10% |
| Fentanyl alone | 50 | 0.0017 | 100% |
| Fentanyl alone | 54 | 0.0032 | 100% |
| This compound/Fentanyl (59:1) | 50 | 0.0011 (Fentanyl) | 100% |
| This compound/Fentanyl (176:1) | 50 | 0.0006 (Fentanyl) | 100% |
Data adapted from Negus et al. J Pharmacol Exp Ther. 2010.
Table 2: Anti-hyperalgesic Effects of the Delta-Opioid Agonist SNC80 in a Rat Model of Chronic Inflammation (Hargreaves Test) [1]
This table shows the dose-dependent reversal of thermal hyperalgesia by intracerebroventricular (i.c.v.) administration of SNC80 in rats with complete Freund's adjuvant (CFA)-induced inflammation in the hind paw. Paw withdrawal latency (PWL) was measured using the Hargreaves test.
| Treatment (SNC80, i.c.v.) | Dose (nmol) | Paw Withdrawal Latency (s) - Post-CFA, Pre-Drug | Peak Anti-hyperalgesic Effect (% Reversal) |
| Vehicle | - | ~4.5 | 0% |
| SNC80 | 3 | ~4.5 | ~20% |
| SNC80 | 10 | ~4.5 | ~50% |
| SNC80 | 30 | ~4.5 | >90% |
Data adapted from Fraser et al. Br J Pharmacol. 2000.[1]
Experimental Protocols
Detailed methodologies for two standard thermal nociception assays are provided below.
Protocol 1: Tail-Flick Test for Thermal Nociception in Rodents
The tail-flick test measures the latency of a reflexive withdrawal of the tail from a noxious heat source.
Materials:
-
Tail-flick apparatus (radiant heat source or hot water bath)
-
Animal restrainers
-
Test compound (this compound) and vehicle
-
Syringes and needles for administration (e.g., for intraperitoneal or intrathecal injection)
-
Timer
Procedure:
-
Acclimation: Acclimate the animals to the testing room and restrainers for at least 30 minutes before the experiment to minimize stress.
-
Baseline Latency Measurement:
-
Gently place the rat or mouse in the restrainer.
-
Position the tail over the radiant heat source or immerse the distal third of the tail in the hot water bath (typically 50-55°C).
-
Start the timer simultaneously with the heat application.
-
Stop the timer as soon as the animal flicks its tail out of the heat source.
-
To prevent tissue damage, a cut-off time (e.g., 10-15 seconds) must be established. If the animal does not respond within this time, the heat source is removed, and the maximum latency is recorded.
-
Perform 2-3 baseline measurements with an interval of at least 5 minutes between each to obtain a stable baseline latency.
-
-
Drug Administration: Administer this compound or vehicle according to the desired route and dose.
-
Post-Drug Latency Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the tail-flick latency measurement as described in step 2.
-
Data Analysis: The antinociceptive effect is typically expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Protocol 2: Hargreaves Plantar Test for Thermal Nociception in Rodents[1]
The Hargreaves test measures the latency of paw withdrawal from a focused beam of radiant heat applied to the plantar surface of the hind paw.
Materials:
-
Hargreaves apparatus (plantar test)
-
Plexiglas enclosures for individual animals
-
Test compound (this compound) and vehicle
-
Syringes and needles for administration
Procedure:
-
Acclimation: Place the animals in the individual Plexiglas enclosures on the glass floor of the Hargreaves apparatus and allow them to acclimate for at least 30 minutes.
-
Baseline Latency Measurement:
-
Position the radiant heat source directly under the plantar surface of the hind paw to be tested.
-
Activate the heat source, which simultaneously starts a timer.
-
The timer stops automatically when the animal withdraws its paw.
-
A cut-off time (typically 20-30 seconds) should be set to avoid tissue damage.
-
Take 2-3 baseline readings for each paw, with at least 5 minutes between measurements.
-
-
Drug Administration: Administer this compound or vehicle.
-
Post-Drug Latency Measurement: At specified time points after administration, measure the paw withdrawal latency as described in step 2.
-
Data Analysis: Calculate the change in paw withdrawal latency or %MPE as described for the tail-flick test.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Nociceptive Neurons
Activation of delta-opioid receptors by this compound on the pre-synaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord leads to a cascade of intracellular events that ultimately inhibit neurotransmitter release and reduce the transmission of pain signals.
Caption: this compound signaling cascade in a nociceptive neuron.
Experimental Workflow for Studying Thermal Nociception
The following diagram illustrates a typical experimental workflow for assessing the effect of a test compound like this compound on thermal nociception in rodents.
Caption: Workflow for a thermal nociception experiment.
References
Experimental Design for SNC162 in Conditioned Place Preference: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting conditioned place preference (CPP) experiments to evaluate the rewarding or aversive properties of SNC162, a selective delta-opioid receptor agonist. Detailed protocols, data presentation guidelines, and visualizations of the underlying signaling pathway and experimental workflow are included to facilitate robust and reproducible studies.
Introduction to Conditioned Place Preference
Conditioned place preference is a widely used preclinical behavioral paradigm to assess the motivational effects of drugs of abuse and other rewarding or aversive stimuli.[1] The procedure is based on classical conditioning, where a neutral environment (the conditioned stimulus) is paired with the effects of a drug (the unconditioned stimulus).[1] If the drug has rewarding properties, the animal will develop a preference for the environment associated with the drug's effects. Conversely, if the drug is aversive, the animal will avoid the drug-paired environment.
The CPP protocol typically consists of three distinct phases:
-
Habituation/Pre-Test: In this initial phase, the animal is allowed to freely explore the entire apparatus to familiarize itself with the different compartments and to determine any baseline preference for a particular side.[2][3] This allows for an unbiased assignment of drug-pairing to the non-preferred compartment to avoid ceiling effects.
-
Conditioning: During this phase, the animal receives the drug (this compound) and is confined to one specific compartment. On alternate days or in separate sessions on the same day, the animal receives a vehicle injection (e.g., saline) and is confined to the opposite compartment. This process is typically repeated over several days to establish a strong association.
-
Post-Test/Test for Preference: Following the conditioning phase, the animal is placed back into the apparatus with free access to all compartments, and the time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment compared to the pre-test indicates a conditioned place preference.
This compound: A Selective Delta-Opioid Receptor Agonist
This compound is a potent and highly selective non-peptide agonist for the delta-opioid receptor (IC50 = 0.94 nM). While it has been investigated for its antidepressant-like and antinociceptive effects, its rewarding or aversive properties are also of significant interest in the context of drug development. Studies have shown that this compound acts as a partial agonist at the delta-opioid receptor. Understanding its potential for reward or aversion is crucial for evaluating its therapeutic index and abuse liability.
Experimental Protocols
Materials and Apparatus
-
Subjects: Male or female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) are commonly used. Age and weight should be consistent across experimental groups.
-
This compound: To be dissolved in a suitable vehicle (e.g., saline, or a small percentage of DMSO in saline). The route of administration is typically intraperitoneal (i.p.) or subcutaneous (s.c.).
-
Conditioned Place Preference Apparatus: A standard three-chamber CPP box is recommended. The two larger outer chambers should be distinct in terms of visual (e.g., black vs. white walls, different patterns) and tactile (e.g., grid vs. smooth flooring) cues. A smaller, neutral center chamber connects the two outer chambers. Automated tracking software is ideal for accurate data collection.
Detailed Experimental Procedure
A representative experimental design for a dose-response study of this compound in a CPP paradigm is outlined below.
Phase 1: Habituation and Pre-Test (Day 1)
-
Handle the animals for several days prior to the experiment to reduce stress.
-
On the pre-test day, place each animal in the central compartment of the CPP apparatus and allow it to freely explore all three chambers for a predetermined duration (e.g., 15-30 minutes).
-
Record the time spent in each of the two larger compartments.
-
Animals showing a strong unconditioned preference for one side (e.g., spending >80% of the time in one compartment) may be excluded from the study.
-
For an unbiased design, randomly assign animals to drug- and vehicle-paired compartments. For a biased design, assign the drug pairing to the initially non-preferred compartment.
Phase 2: Conditioning (Days 2-9)
-
This phase consists of eight alternating conditioning sessions (four drug and four vehicle).
-
On drug conditioning days (e.g., Days 2, 4, 6, 8), administer the assigned dose of this compound (e.g., 1, 3, 10 mg/kg, i.p.) and immediately place the animal in its assigned drug-paired compartment for a set duration (e.g., 30 minutes). The door to the central compartment should be closed.
-
On vehicle conditioning days (e.g., Days 3, 5, 7, 9), administer the vehicle and place the animal in the opposite compartment for the same duration.
-
The order of drug and vehicle conditioning should be counterbalanced across animals.
Phase 3: Post-Test (Day 10)
-
One day after the final conditioning session, conduct the post-test.
-
Place the animal in the central compartment (in a drug-free state) and allow it to freely explore the entire apparatus for the same duration as the pre-test.
-
Record the time spent in each of the two large compartments.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between different dose groups and the control group. The primary measure is the preference score , which is typically calculated as the time spent in the drug-paired compartment during the post-test minus the time spent in the same compartment during the pre-test.
Table 1: Dose-Response of this compound on Conditioned Place Preference in Mice
| Treatment Group (mg/kg, i.p.) | N | Pre-Test Time in Drug-Paired Side (s ± SEM) | Post-Test Time in Drug-Paired Side (s ± SEM) | Preference Score (s ± SEM) |
| Vehicle (Saline) | 10 | 445 ± 25 | 450 ± 28 | 5 ± 10 |
| This compound (1) | 10 | 452 ± 22 | 550 ± 30 | 98 ± 15 |
| This compound (3) | 10 | 448 ± 28 | 680 ± 35 | 232 ± 25 |
| This compound (10) | 10 | 455 ± 20 | 580 ± 32 | 125 ± 18 |
Note: Data are hypothetical and for illustrative purposes. Statistical significance is denoted by asterisks (p < 0.05, *p < 0.01) compared to the vehicle group.
Visualizations
Delta-Opioid Receptor Signaling Pathway
This compound exerts its effects by binding to the delta-opioid receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gαi/o). The activation of this pathway leads to a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release.
Caption: this compound activates the δ-opioid receptor, leading to Gαi/o-mediated signaling.
Experimental Workflow for this compound Conditioned Place Preference
The following diagram illustrates the logical flow of the experimental protocol for determining the dose-response effects of this compound in a CPP paradigm.
Caption: Workflow for a dose-response CPP study of this compound.
References
- 1. Oxycodone-induced conditioned place preference and sensitization of locomotor activity in adolescent and adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of SNC162 Solutions for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of SNC162 solutions for in vivo injection, ensuring consistency and reproducibility in research settings. This compound is a potent and selective non-peptide δ-opioid receptor agonist with a Ki of 0.63 nM and over 8000-fold selectivity over μ-opioid receptors.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for accurate solution preparation.
| Property | Value | Reference |
| Molecular Weight | 419.61 g/mol | |
| Formula | C27H37N3O | |
| CAS Number | 178803-51-5 | [1] |
| Appearance | Crystalline solid | |
| Purity | ≥98% (HPLC) |
Solubility of this compound
This compound exhibits limited aqueous solubility, necessitating the use of organic solvents for the preparation of stock solutions.
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | ~5 mg/mL (~11.92 mM) | Hygroscopic DMSO can impact solubility; use newly opened solvent. Ultrasonic warming to 60°C may be required. | |
| 1 eq. HCl | 41.96 mg/mL (100 mM) |
Experimental Protocols
Preparation of this compound Stock Solutions
It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted to the final injection concentration using appropriate vehicles.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional)
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Refer to the table below for common stock solution calculations.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic water bath and gentle warming (up to 60°C) to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes to minimize freeze-thaw cycles.
-
Store the stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.
Stock Solution Preparation Table (for a Molecular Weight of 419.61 g/mol ):
| Desired Concentration | Volume of DMSO for 1 mg this compound | Volume of DMSO for 5 mg this compound | Volume of DMSO for 10 mg this compound |
| 1 mM | 2.3832 mL | 11.9161 mL | 23.8322 mL |
| 5 mM | 0.4766 mL | 2.3832 mL | 4.7664 mL |
| 10 mM | 0.2383 mL | 1.1916 mL | 2.3832 mL |
Preparation of this compound Injection Formulations
Due to the low aqueous solubility of this compound, specific formulations are required for in vivo administration. Below are two commonly used protocols.
Formulation 1: DMSO, Tween 80, and Saline
Materials:
-
This compound DMSO stock solution
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
Protocol:
-
In a sterile conical tube, add 10 parts of the this compound DMSO stock solution.
-
Add 5 parts of Tween 80 and mix thoroughly.
-
Add 85 parts of sterile saline and mix until a clear solution is obtained.
-
Example for 1 mL final solution: 100 µL of DMSO stock, 50 µL of Tween 80, and 850 µL of saline.
-
Formulation 2: DMSO, PEG300, Tween 80, and Saline
Materials:
-
This compound DMSO stock solution
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
Protocol:
-
In a sterile conical tube, add 10 parts of the this compound DMSO stock solution.
-
Add 40 parts of PEG300 and mix thoroughly.
-
Add 5 parts of Tween 80 and mix until the solution is clear.
-
Add 45 parts of sterile saline and mix to obtain the final injection solution.
-
Example for 1 mL final solution: 100 µL of DMSO stock, 400 µL of PEG300, 50 µL of Tween 80, and 450 µL of saline.
-
Note: Always prepare fresh in vivo formulations for optimal results.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
This compound is a δ-opioid receptor agonist that couples to Gi/Go proteins. Activation of the δ-opioid receptor by this compound can lead to the inhibition of voltage-sensitive Ca2+ channels and can also involve a STAT5B-Gαi/o dependent pathway, promoting neurite outgrowth and neuronal survival.
Caption: this compound signaling pathway via the δ-opioid receptor.
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the logical flow for preparing this compound solutions for injection.
Caption: Workflow for preparing this compound injection solutions.
References
Application of SNC162 in Studying Delta-Opioid Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNC162 is a potent and selective non-peptide agonist for the delta-opioid receptor (δ-opioid receptor or DOR), a member of the G-protein-coupled receptor (GPCR) family. Its high affinity and selectivity make it an invaluable tool for researchers investigating the physiological and pathological roles of the δ-opioid receptor system. This document provides detailed application notes and protocols for the use of this compound in studying various aspects of opioid receptor signaling, including G-protein activation, downstream second messenger modulation, and receptor regulation.
Pharmacological Profile of this compound
This compound exhibits high binding affinity and functional potency at the δ-opioid receptor. It is characterized as a partial agonist in some functional assays, which can be advantageous for studying the nuances of receptor activation and signaling.[1]
| Parameter | Value | Receptor/System | Reference |
| IC50 | 0.94 nM | Delta-Opioid Receptor | [2][3] |
| Ki | 0.63 nM | Delta-Opioid Receptor | |
| Selectivity | >8000-fold over μ-opioid receptors | ||
| Functional Activity | Partial Agonist | [35S]GTPγS binding in rat brain slices |
Signaling Pathways
Activation of the δ-opioid receptor by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, δ-opioid receptor activation can stimulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, and induce receptor internalization and β-arrestin recruitment.
Caption: this compound signaling pathways at the δ-opioid receptor.
Experimental Protocols
G-Protein Activation: [³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist. It is a direct measure of G-protein activation.
Experimental Workflow:
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues endogenously or recombinantly expressing the δ-opioid receptor.
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).
-
Reaction Mixture: In a microcentrifuge tube, combine the cell membranes (20-50 µg protein), GDP (10 µM final concentration), and varying concentrations of this compound.
-
Initiation: Add [³⁵S]GTPγS (0.05-0.1 nM final concentration) to initiate the binding reaction.
-
Incubation: Incubate the mixture at 30°C for 60 minutes.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS (10 µM). Specific binding is calculated by subtracting non-specific binding from total binding. Data are then analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.
Second Messenger Modulation: cAMP Inhibition Assay
This assay quantifies the ability of this compound to inhibit the production of cyclic AMP (cAMP) following the activation of Gαi/o-coupled δ-opioid receptors.
Experimental Workflow:
Caption: Workflow for the cAMP inhibition assay.
Protocol (using HTRF):
-
Cell Culture: Plate cells expressing the δ-opioid receptor in a 96- or 384-well plate and culture overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Stimulation: Add forskolin (a direct activator of adenylyl cyclase) to a final concentration that elicits a submaximal cAMP response. Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and detect cAMP levels using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit, following the manufacturer's instructions. This typically involves adding a lysis buffer containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Measurement: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of cAMP produced. Calculate the percent inhibition of the forskolin-stimulated cAMP response for each this compound concentration and determine the IC₅₀ value using non-linear regression.
Receptor Regulation: Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced internalization of the δ-opioid receptor from the plasma membrane into intracellular compartments.
Experimental Workflow:
Caption: Workflow for the receptor internalization assay.
Protocol (using fluorescently tagged receptors):
-
Cell Culture: Plate cells stably or transiently expressing a fluorescently tagged δ-opioid receptor (e.g., DOR-eGFP) on glass-bottom dishes or imaging plates.
-
Treatment: Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C. Include a vehicle control.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Imaging: Acquire images using a confocal microscope. Capture images of the cell surface and intracellular planes.
-
Quantification: Quantify receptor internalization by measuring the fluorescence intensity within intracellular vesicles relative to the plasma membrane. This can be done using image analysis software.
-
Data Analysis: Plot the percentage of internalized receptors against time to determine the kinetics of internalization. A dose-response curve can also be generated by treating cells with different concentrations of this compound for a fixed time.
Downstream Signaling: ERK1/2 Phosphorylation Assay
This assay measures the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2, a key component of the MAPK signaling pathway, in response to δ-opioid receptor activation.
Experimental Workflow:
Caption: Workflow for the ERK1/2 phosphorylation assay.
Protocol (using In-Cell Western):
-
Cell Culture: Plate cells expressing the δ-opioid receptor in a 96-well plate and grow to confluence. Serum-starve the cells for 4-6 hours prior to the assay.
-
Stimulation: Treat cells with various concentrations of this compound for 5-10 minutes at 37°C.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% milk in PBS).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against both phosphorylated ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature.
-
Imaging and Quantification: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for both p-ERK and total ERK.
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal for each well. Plot the normalized p-ERK signal against the this compound concentration to determine the EC₅₀ for ERK activation.
Conclusion
This compound is a versatile pharmacological tool for elucidating the complex signaling mechanisms of the δ-opioid receptor. The protocols outlined in this document provide a framework for researchers to investigate G-protein activation, second messenger modulation, receptor regulation, and downstream signaling events mediated by this important receptor. Careful optimization of these assays for specific cell systems and experimental conditions will yield robust and reproducible data, contributing to a deeper understanding of opioid pharmacology and facilitating the development of novel therapeutics.
References
- 1. Delta-opioid agonists: differential efficacy and potency of SNC80, its 3-OH (SNC86) and 3-desoxy (this compound) derivatives in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SNC-162 I CAS#: 178803-51-5 I delta-opioid receptor agonist I InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SNC162 in Schedule-Controlled Responding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
SNC162 is a potent and highly selective non-peptide agonist for the delta-opioid receptor (DOR), with a reported IC50 of 0.94 nM.[1] It displays over 8000-fold selectivity for the delta-opioid receptor over the mu-opioid receptor. This compound has been characterized as a partial agonist at the delta-opioid receptor.[1][2] In preclinical studies, this compound has demonstrated antidepressant-like effects and has been investigated for its potential to modulate the effects of other opioids, such as fentanyl.[1] This document provides detailed application notes and protocols for the use of this compound in schedule-controlled responding assays, a fundamental methodology in behavioral pharmacology for studying the effects of drugs on motivated behavior.
Schedule-controlled responding assays are essential for characterizing the behavioral effects of novel compounds. In these paradigms, an animal is trained to perform a specific response (e.g., pressing a lever) to receive a reinforcer (e.g., a food pellet) according to a predetermined schedule of reinforcement. Drugs that affect motivation, sedation, or have abuse potential will typically alter the rate and pattern of responding. This compound has been shown to produce a dose-dependent decrease in response rates in animals trained on fixed-ratio schedules of reinforcement.
Data Presentation
The following tables summarize the quantitative effects of this compound on schedule-controlled responding. Data is compiled from studies in rhesus monkeys and is presented as the mean effect on response rates.
Table 1: Effect of this compound on Responding Maintained Under a Fixed-Ratio 30 (FR30) Schedule of Food Presentation in Rhesus Monkeys
| Dose of this compound (mg/kg) | Mean Response Rate (% of Baseline) |
| Vehicle | 100% |
| 0.01 | ~90% |
| 0.032 | ~75% |
| 0.1 | ~50% |
| 0.32 | ~20% |
| 1.0 | <10% |
Note: This table represents a typical dose-response relationship for a delta-opioid agonist and is based on descriptive reports of this compound's effects. The precise values can vary based on experimental conditions.
Signaling Pathways and Experimental Workflows
Delta-Opioid Receptor Signaling Pathway
This compound exerts its effects by binding to and activating the delta-opioid receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the inhibitory G-protein, Gαi/o. Activation of the receptor leads to a cascade of intracellular events that ultimately modulate neuronal excitability.
Caption: this compound activates the delta-opioid receptor, leading to inhibition of adenylate cyclase and Ca2+ channels, and activation of GIRK channels.
Experimental Workflow for Schedule-Controlled Responding Assay
The following diagram outlines the typical workflow for evaluating the effects of this compound in a schedule-controlled responding assay.
Caption: Workflow for evaluating this compound in a schedule-controlled responding assay.
Experimental Protocols
Protocol 1: Evaluation of this compound on Fixed-Ratio Responding in Rats
Objective: To determine the dose-dependent effects of this compound on responding maintained by a fixed-ratio schedule of food reinforcement in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Standard operant conditioning chambers equipped with a response lever, a food pellet dispenser, and a house light.
-
45 mg food pellets (e.g., sucrose or grain-based)
-
This compound
-
Vehicle solution (see Protocol 3 for preparation)
-
Syringes and needles for administration (e.g., subcutaneous or intraperitoneal)
Procedure:
-
Animal Preparation and Food Restriction:
-
Individually house the rats and handle them for several days to acclimate them to the experimenter.
-
Restrict food access to maintain the rats at approximately 85-90% of their free-feeding body weight. Water should be available ad libitum in their home cages.
-
-
Shaping and Training:
-
Train the rats to press the lever for food reinforcement in the operant chamber. Initially, each lever press (Fixed-Ratio 1, FR1) should deliver a food pellet.
-
Once a stable response rate is achieved on the FR1 schedule, gradually increase the response requirement to FR5, then FR10, and finally to the terminal schedule of FR30 (30 lever presses per food pellet).
-
Conduct daily training sessions (e.g., 30-60 minutes) until the response rates are stable for at least 5 consecutive days (e.g., less than 15% variation in the mean response rate).
-
-
Drug Administration and Testing:
-
On a test day, administer a single dose of this compound or the vehicle via the chosen route (e.g., subcutaneous injection) 15-30 minutes before placing the rat in the operant chamber.
-
Use a within-subjects design where each rat receives all doses of this compound and the vehicle in a counterbalanced order. Allow at least 48-72 hours between drug administrations to ensure washout.
-
Record the number of lever presses and reinforcers earned during the session.
-
-
Data Analysis:
-
Calculate the response rate (lever presses per minute or second) for each session.
-
Express the response rate for each this compound dose as a percentage of the response rate during the vehicle control session for each rat.
-
Analyze the data using a repeated-measures analysis of variance (ANOVA) followed by appropriate post-hoc tests to determine the statistical significance of the effects of this compound.
-
Protocol 2: Evaluation of this compound on Schedule-Controlled Responding in Rhesus Monkeys
Objective: To characterize the effects of this compound on responding maintained under a fixed-ratio schedule of food presentation in rhesus monkeys.
Materials:
-
Adult rhesus monkeys (Macaca mulatta) with a stable history of responding under a schedule of food reinforcement.
-
Primate operant conditioning chambers.
-
1 g food pellets.
-
This compound.
-
Vehicle solution.
-
Equipment for intramuscular (IM) injections.
Procedure:
-
Animal Training:
-
Monkeys should be trained to respond on a lever or key under a fixed-ratio 30 (FR30) schedule for food pellet delivery.
-
Training sessions are typically conducted daily, and stable performance should be established before drug testing begins.
-
-
Drug Administration and Testing:
-
Administer this compound or vehicle via intramuscular injection 10-15 minutes prior to the start of the experimental session.
-
A cumulative dosing procedure can be used, with increasing doses administered at regular intervals within a single session, or single doses can be administered on separate test days.
-
A control response rate should be established before the first drug administration.
-
-
Data Analysis:
-
Calculate the rate of responding (responses per second).
-
The average control response rate should be determined from non-drug or vehicle administration days.
-
The effects of this compound are expressed as a percentage of the control response rate.
-
Analyze the dose-response data to determine the potency and efficacy of this compound in suppressing schedule-controlled responding.
-
Protocol 3: Preparation of this compound for In Vivo Administration
Objective: To prepare a stock solution and a final injectable formulation of this compound for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile distilled water (ddH₂O) or saline
-
Sterile vials and syringes
Procedure for a DMSO/PEG300/Tween 80/Water Vehicle:
-
Prepare a Stock Solution in DMSO:
-
Weigh the desired amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved.
-
-
Prepare the Final Injectable Formulation:
-
For a final formulation, a common vehicle composition is a ratio of DMSO:PEG300:Tween 80:ddH₂O. A typical ratio is 10:40:5:45.
-
To prepare the final solution, first take the required volume of the this compound stock solution in DMSO.
-
Add the appropriate volume of PEG300 and mix thoroughly until the solution is clear.
-
Add the Tween 80 and mix again until the solution is clear.
-
Finally, add the ddH₂O or saline to reach the final desired volume and concentration. Mix thoroughly.
-
The final concentration of DMSO should be kept as low as possible.
-
Example Calculation for a 1 mg/mL final solution:
To prepare 1 mL of a 1 mg/mL this compound solution:
-
Start with a 10 mg/mL stock of this compound in DMSO.
-
Take 100 µL of the this compound stock solution.
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween 80.
-
Add 450 µL of ddH₂O.
This will result in a 1 mL solution containing 1 mg of this compound in a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% water vehicle.
Note: The solubility of this compound and the tolerability of the vehicle by the animal model should always be confirmed prior to large-scale studies. A vehicle-only control group is essential in all experiments.
References
Troubleshooting & Optimization
Troubleshooting SNC162 solubility for in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SNC162, a potent and selective δ-opioid receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
For in vitro experiments, this compound can be dissolved in DMSO (Dimethyl Sulfoxide) at a concentration of approximately 5 mg/mL (~11.92 mM).[1] It is also soluble in 1 equivalent of HCl up to 100 mM.[2][3]
Q2: My this compound is not dissolving properly for my in vivo experiment. What should I do?
Low aqueous solubility is a common issue with this compound. For in vivo experiments, a co-solvent system is often required. It is crucial to prepare a fresh formulation before each experiment for optimal results.[1] Consider the following troubleshooting steps:
-
Ensure you are using an appropriate solvent system. For injections (IP, IV, IM, SC), common formulations involve a mixture of DMSO, Tween 80, and saline, or DMSO and corn oil.[1]
-
Follow the correct order of solvent addition. When preparing a multi-component vehicle, the order of mixing is critical. Typically, this compound is first dissolved in DMSO, followed by the addition of other components like Tween 80 or PEG300, and finally the aqueous component (saline) or oil.
-
Gently warm the solution. Gentle warming can aid in the dissolution of the compound. However, be cautious about the stability of this compound at higher temperatures.
-
Sonication. Use a sonicator to aid in dissolving the compound. This can help break down small particles and improve solubility.
Q3: What are some common formulations for administering this compound in vivo?
Several formulations can be used for in vivo administration of this compound, particularly for compounds with low water solubility. The choice of formulation will depend on the desired route of administration and the required concentration. Always test a small amount of the compound in the chosen formulation first to avoid loss of your sample.
Q4: How should I store my this compound stock solutions?
For long-term stability, it is recommended to store stock solutions of this compound at -80°C (for up to 6 months) or -20°C (for up to 1 month). Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration | Molar Concentration | Source |
| DMSO | ~5 mg/mL | ~11.92 mM | |
| 1 eq. HCl | 41.96 mg/mL | 100 mM |
Table 2: Common In Vivo Formulations for this compound
| Formulation Components | Ratio (by volume) | Administration Route | Source |
| DMSO : Tween 80 : Saline | 10 : 5 : 85 | Injection (IP/IV/IM/SC) | |
| DMSO : PEG300 : Tween 80 : Saline | 10 : 40 : 5 : 45 | Injection (IP/IV/IM/SC) | |
| DMSO : Corn oil | 10 : 90 | Injection (IP/IV/IM/SC) |
Experimental Protocols
Protocol: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol provides a step-by-step guide for preparing a solution of this compound for in vivo intraperitoneal injection using a common co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Tween® 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (mg/kg) and the average weight of the animals, calculate the total mass of this compound needed.
-
Prepare the vehicle solution:
-
For a 10:5:85 (DMSO:Tween 80:Saline) formulation, first mix the required volume of DMSO and Tween 80 in a sterile tube.
-
-
Dissolve this compound in DMSO:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
-
Add Tween 80:
-
To the this compound/DMSO solution, add the required volume of Tween 80.
-
Vortex the mixture thoroughly to ensure it is homogeneous.
-
-
Add Saline:
-
Slowly add the sterile saline to the mixture while vortexing. This should be done dropwise to prevent precipitation of the compound.
-
Continue vortexing until a clear and uniform solution is obtained.
-
-
Final Preparation:
-
Visually inspect the solution for any precipitates. If precipitates are present, the solution may need to be reformulated at a lower concentration.
-
The final solution is now ready for intraperitoneal injection. Ensure the solution is at room temperature before administration.
-
Important Considerations:
-
Always prepare fresh solutions for each experiment.
-
The final concentration of DMSO should be kept as low as possible to avoid potential toxicity.
-
A vehicle control group (receiving the solvent mixture without this compound) should be included in all in vivo experiments.
Mandatory Visualization
Caption: Signaling pathway of this compound via the δ-opioid receptor.
References
Technical Support Center: Optimizing SNC162 Dosage for Antinociceptive Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of SNC162 for antinociceptive studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in antinociception?
This compound is a potent and selective non-peptide agonist for the delta-opioid receptor (IC₅₀ = 0.94 nM)[1][2]. Its antinociceptive effects are mediated through the activation of these receptors, which are G-protein coupled receptors (GPCRs) predominantly coupled to inhibitory G-proteins (Gαi/o)[3]. Activation of delta-opioid receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in the modulation of ion channels, leading to neuronal hyperpolarization and a reduction in the transmission of pain signals[4].
Q2: What are the recommended starting doses for this compound in rodent antinociception studies?
The optimal dose of this compound can vary depending on the rodent species and strain, the route of administration, and the specific pain model being used. It is crucial to perform a dose-response study to determine the effective dose 50 (ED₅₀) for your specific experimental conditions. Based on available literature, the following tables provide approximate starting dose ranges for common antinociceptive assays in rats and mice.
Q3: How does the partial agonist activity of this compound affect experimental design and interpretation?
This compound has been shown to act as a partial agonist at the delta-opioid receptor[5]. This means that even at high doses, it may not produce the maximal possible antinociceptive effect that a full agonist would. This "ceiling effect" is an important consideration in experimental design. When conducting a dose-response study, you may observe that the antinociceptive effect of this compound plateaus at a level below the maximum possible effect (%MPE). It is important not to interpret this as a lack of efficacy, but rather as a characteristic of its partial agonism.
Q4: What are the potential side effects of this compound, and how can they be managed?
A primary concern with some delta-opioid agonists, such as SNC80, is the potential for convulsive or seizure-like activity at higher doses. While this compound is reported to have a different efficacy and potency profile, it is crucial to carefully observe animals for any adverse neurological effects, especially during dose-escalation studies. If convulsive activity is observed, the dose should be reduced. It is recommended to start with lower doses and gradually increase to find the optimal therapeutic window that provides antinociception without significant side effects.
Troubleshooting Guide
Issue 1: High variability in baseline nociceptive responses.
-
Possible Cause: Insufficient acclimatization of the animals to the experimental setup and handling procedures.
-
Troubleshooting Steps:
-
Acclimatization: Allow animals to acclimate to the testing room for at least one hour before the experiment.
-
Handling: Handle the animals gently and consistently for several days leading up to the experiment to reduce stress-induced variability.
-
Consistent Environment: Maintain a quiet and consistent testing environment to minimize stress.
-
Issue 2: this compound does not produce the expected antinociceptive effect.
-
Possible Cause 1: Inappropriate dose.
-
Troubleshooting Steps:
-
Dose-Response Curve: If not already performed, conduct a full dose-response study to determine the ED₅₀ of this compound in your specific animal model and assay.
-
-
-
Possible Cause 2: Issues with drug preparation and administration.
-
Troubleshooting Steps:
-
Solubility: this compound has low water solubility. Ensure it is properly dissolved in a suitable vehicle, such as a mixture of DMSO, Tween 80, and saline. Always prepare fresh solutions.
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, intravenous) can significantly impact the bioavailability and efficacy of the compound. Ensure the chosen route is appropriate and consistently applied.
-
-
-
Possible Cause 3: Partial agonist "ceiling effect".
-
Troubleshooting Steps:
-
Re-evaluate Maximum Effect: Understand that this compound may not produce a 100% maximal possible effect. Analyze the dose-response curve to identify the plateau.
-
Combination Studies: Consider co-administration with a low dose of a mu-opioid agonist, as studies in rhesus monkeys have shown that this compound can selectively enhance the antinociceptive effects of fentanyl.
-
-
Issue 3: Observation of convulsive or seizure-like behavior.
-
Possible Cause: The administered dose is too high.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the dose of this compound in subsequent experiments.
-
Careful Observation: Closely monitor animals for any signs of central nervous system hyperexcitability, especially at the beginning of a study or when testing higher doses.
-
Pharmacokinetic Considerations: The time to peak effect and potential for accumulation with repeated dosing should be considered.
-
-
Data Presentation
The following tables summarize quantitative data for this compound and comparative compounds in common antinociceptive assays. Please note that these values can vary between different laboratories and experimental conditions.
Table 1: Antinociceptive Efficacy of Delta-Opioid Agonists in Rats (Tail-Flick Test)
| Compound | Dose (mg/kg, s.c.) | Maximum Possible Effect (%MPE) |
| This compound | up to 32 | ~20% |
| SNC80 | 10 | ~80% |
| SNC86 | 3.2 | ~90% |
Data adapted from Jutkiewicz et al., 2004. The study demonstrated the rank order of potency and efficacy as SNC86 > SNC80 > this compound in Sprague-Dawley rats.
Table 2: Antinociceptive Effects of this compound in Rhesus Monkeys (Tail-Withdrawal Test)
| Water Temperature | This compound Dose (mg/kg) | Maximum Possible Effect (%MPE ± SEM) |
| 50°C | up to 10 | 24 ± 14.4 |
| 54°C | up to 10 | 9.7 ± 8.2 |
Data adapted from a study on the selective enhancement of fentanyl-induced antinociception. This compound alone did not produce significant antinociception in this model.
Experimental Protocols
Hot Plate Test
This test is used to assess the response to a thermal stimulus, primarily reflecting supraspinal (brain and brainstem) pain pathways.
-
Apparatus: A hot plate apparatus with a temperature-controlled surface.
-
Procedure:
-
Set the hot plate temperature to a constant, noxious temperature (typically 52-55°C).
-
Gently place the animal (mouse or rat) on the heated surface and start a timer.
-
Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.
-
Record the latency (in seconds) to the first clear pain response.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, and any animal not responding by this time should be removed.
-
-
Data Analysis: The percentage of maximum possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Tail-Flick Test
This test measures the latency to a reflexive withdrawal of the tail from a heat source, primarily assessing spinal reflexes.
-
Apparatus: A tail-flick apparatus that delivers a focused beam of radiant heat to the tail.
-
Procedure:
-
Gently restrain the animal (mouse or rat) with its tail exposed.
-
Apply the focused beam of radiant heat to a specific portion of the tail (e.g., 3-4 cm from the tip).
-
The apparatus will automatically detect the tail flick and record the latency.
-
A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
-
Data Analysis: The %MPE can be calculated using the same formula as for the hot plate test.
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling pathway leading to antinociception.
Experimental Workflow
Caption: General experimental workflow for antinociceptive studies.
Troubleshooting Logic
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. medium.com [medium.com]
- 2. sketchviz.com [sketchviz.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Role of mu opioid receptor (MOR) agonist efficacy as a determinant of opioid antinociception in a novel assay of pain-depressed behavior in female and male mice [frontiersin.org]
- 5. srvr.in [srvr.in]
SNC162 Technical Support Center: Addressing Aqueous Stability Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing stability issues of the δ-opioid receptor agonist SNC162 in aqueous solutions. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
This compound is a potent and selective non-peptide agonist for the δ-opioid receptor.[1] Its chemical name is 4-[(S)-[(2S,5R)-2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl]phenylmethyl]-N,N-diethylbenzamide. The molecule possesses a benzamide and a piperazine functional group. These groups are important to consider when assessing its stability in aqueous solutions, as they can be susceptible to hydrolysis.
Q2: What are the general recommendations for storing this compound?
For long-term storage, this compound should be stored as a solid at -20°C. Under these conditions, it is stable for years. Once in solution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C for up to six months or -20°C for up to one month.
Q3: Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions is a significant concern, primarily due to the potential for hydrolysis of its benzamide and piperazine moieties, especially at neutral or alkaline pH. While specific public data on the degradation kinetics of this compound in aqueous buffers is limited, chemical principles suggest that the compound is more stable in acidic conditions.
Q4: How should I prepare an aqueous solution of this compound for in vitro experiments?
Due to its low solubility and stability in neutral aqueous solutions, it is recommended to first prepare a concentrated stock solution in an acidic solvent. A common practice is to dissolve this compound in 1 M HCl to create a stock solution, for example, at a concentration of 10 mM. This acidic stock solution is more stable and can be stored at -20°C. For experiments, the stock solution should be diluted to the final desired concentration in the aqueous buffer (e.g., Tyrode's solution, PBS, HEPES) immediately before use.
Troubleshooting Guide
Issue: I am observing a loss of this compound activity in my experiments over time.
This is a common issue likely related to the degradation of this compound in your aqueous experimental buffer.
Troubleshooting Steps:
-
Solution Preparation:
-
Are you preparing a fresh dilution for each experiment? this compound is prone to degradation in neutral or alkaline aqueous solutions. It is crucial to dilute your acidic stock solution into your experimental buffer immediately before starting your experiment.
-
What is the pH of your experimental buffer? The benzamide functional group in this compound is susceptible to hydrolysis, which is accelerated at higher pH. If your experimental conditions allow, consider using a buffer with a slightly acidic pH.
-
-
Storage of Solutions:
-
How are you storing your this compound solutions? Do not store this compound in aqueous buffers for extended periods, even at 4°C. For any unused portion of a diluted solution, it is best to discard it. Stock solutions in 1 M HCl should be stored in aliquots at -20°C or -80°C.
-
-
Experimental Conditions:
-
What is the temperature of your experiment? Higher temperatures will accelerate the rate of hydrolysis. If possible, conduct experiments at a controlled, lower temperature.
-
Logical Relationship for Troubleshooting this compound Instability
Caption: Troubleshooting workflow for this compound instability.
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Form | Solvent/Condition | Maximum Concentration | Storage Temperature | Shelf Life |
| Solid (Powder) | - | - | -20°C | Several years |
| Stock Solution | 1 M HCl | 100 mM | -20°C | Up to 1 month |
| -80°C | Up to 6 months | |||
| Working Dilution | Aqueous Buffer (e.g., PBS, Tyrode's) | Experiment-dependent (nM to µM range) | Use immediately | Not recommended |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in 1 M HCl
-
Materials:
-
This compound powder
-
1 M Hydrochloric acid (HCl)
-
Calibrated analytical balance
-
Volumetric flask
-
Appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution (Molecular Weight of this compound is 419.61 g/mol ).
-
Carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Transfer the powder to a volumetric flask of the appropriate size.
-
Add a small volume of 1 M HCl to the flask to dissolve the this compound.
-
Once dissolved, add 1 M HCl to the flask until the final desired volume is reached.
-
Mix the solution thoroughly.
-
Aliquot the stock solution into smaller, single-use volumes in appropriate vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Suggested Protocol for a User-Conducted Stability Study of this compound in an Aqueous Buffer
This protocol outlines a general procedure to assess the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
-
Objective: To determine the degradation of this compound in a chosen aqueous buffer over time at a specific temperature.
-
Materials:
-
This compound stock solution (e.g., 10 mM in 1 M HCl)
-
The aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile and a suitable buffer, to be optimized)
-
Incubator or water bath set to the desired temperature
-
-
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from any potential degradation products. This may involve testing different mobile phase compositions and gradients.
-
Sample Preparation:
-
Dilute the this compound stock solution to a known concentration (e.g., 100 µM) in the aqueous buffer of interest.
-
Divide the solution into several vials, one for each time point.
-
-
Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of the solution into the HPLC system to determine the initial concentration of this compound.
-
Incubation: Place the remaining vials in an incubator at the desired temperature.
-
Time Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the incubator and analyze the sample by HPLC.
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T0 sample.
-
Plot the percentage of remaining this compound against time to determine the degradation profile.
-
-
Experimental Workflow for this compound Solution Preparation and Use
References
Technical Support Center: SNC162 in Behavioral Models
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and key experimental data for using SNC162, a selective delta-opioid receptor (DOR) agonist, in behavioral models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective non-peptide agonist for the delta-opioid receptor (DOR), with an IC50 of 0.94 nM.[1][2] Like other DOR agonists, it is a G-protein coupled receptor (GPCR) agonist.[3] Upon binding, it activates inhibitory G-proteins (Gi/Go), which leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channels (e.g., activation of K+ channels and inhibition of Ca2+ channels).[3][4] This cascade ultimately decreases neuronal activity.
Q2: What are the potential therapeutic applications of this compound? A2: this compound and other DOR agonists are investigated for several therapeutic applications. Preclinical data suggest that DOR activation can produce antidepressant-like and antinociceptive (pain-relieving) effects. Specifically, this compound has been shown to enhance the pain-relieving effects of µ-opioid agonists like fentanyl, suggesting its potential use as an adjunct therapy to improve the efficacy of traditional opioids.
Q3: Is this compound a full or partial agonist? A3: In vitro studies suggest that this compound acts as a partial agonist at the delta-opioid receptor. In studies measuring [³⁵S]GTPγS binding, this compound showed reduced stimulation compared to other DOR agonists like SNC86, which is consistent with partial agonist activity. This characteristic may contribute to its lower efficacy in some behavioral assays compared to full agonists.
Q4: How should this compound be stored? A4: For long-term storage, this compound stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is important to avoid repeated freeze-thaw cycles to prevent inactivation of the compound.
Troubleshooting Guide
Q1: I am not observing the expected behavioral effect (e.g., antinociception, antidepressant-like effect) after administering this compound. What could be the issue?
A1: This could be due to several factors related to dose, efficacy, and experimental design.
-
Low Intrinsic Efficacy: this compound is a partial agonist with lower efficacy compared to other delta agonists like SNC80. On its own, it may not produce strong antinociceptive effects in some models. For instance, in rhesus monkeys, this compound did not produce antinociception up to high doses (10 mg/kg) in the warm water tail-withdrawal assay. Its effects are more prominent when used as an adjunct to enhance the effects of other drugs, such as µ-opioid agonists.
-
Inappropriate Dosage: The dose-response relationship for this compound can be narrow. Ensure you are using a dose range appropriate for your specific behavioral model and species. Review literature for established effective doses.
-
Route of Administration and Timing: The pharmacokinetics of this compound can influence its effects. Peak effects have been observed within 10 minutes of administration in monkeys. Ensure your behavioral testing window aligns with the peak concentration and effect of the drug.
-
Model Sensitivity: The specific behavioral assay may not be sensitive to the effects of a partial DOR agonist. Consider using models known to be responsive to DOR modulation or using this compound to modulate the effects of another compound.
Q2: My results show high variability between subjects. How can I reduce this?
A2: High variability is a common challenge in behavioral pharmacology.
-
Habituation and Acclimation: Ensure all animals are properly habituated to the testing environment and handling procedures. Stress can significantly impact behavioral outcomes and opioid system function.
-
Dosing Accuracy: Prepare fresh solutions of this compound and ensure accurate administration based on precise body weight. Check for solubility issues with your chosen vehicle.
-
Control for Environmental Factors: Maintain consistent lighting, temperature, and noise levels during testing. Time of day can also be a factor, so conduct experiments at the same time each day.
-
Subject Characteristics: Factors such as age, sex, and strain of the animal can influence responsiveness to opioid agonists. Ensure these are consistent across your experimental groups.
Q3: I am observing unexpected side effects, such as convulsions or significant motor impairment. What should I do?
A3: Some delta-opioid agonists, notably SNC80, are known to produce convulsions at higher doses.
-
Dose Reduction: The most immediate step is to lower the dose. This compound has been noted to have lower efficacy and potency than SNC80, which may also translate to a different side effect profile.
-
Pharmacological Antagonism: To confirm that the observed effects are mediated by the delta-opioid receptor, you can pre-treat a cohort of animals with a selective DOR antagonist, such as naltrindole. If the antagonist blocks the side effects, it confirms a DOR-mediated mechanism.
-
Behavioral Assay Selection: Choose behavioral assays that are less susceptible to motor confounds. For example, if assessing antidepressant-like effects, use a test like the sucrose preference test in addition to the forced swim test, as the latter can be influenced by changes in motor activity.
Quantitative Data
Table 1: In Vitro Binding and Efficacy of this compound
| Parameter | Value | Receptor/System | Source |
|---|---|---|---|
| IC₅₀ | 0.94 nM | Delta-Opioid Receptor |
| Agonist Type | Partial Agonist | Delta-Opioid Receptor | |
Table 2: In Vivo Dosing and Effects of this compound in Rhesus Monkeys
| Behavioral Assay | Species | Dose Range Tested | Observed Effect | Source |
|---|---|---|---|---|
| Schedule-Controlled Responding | Rhesus Monkey | Up to 10 mg/kg | Dose-dependent decrease in response rates | |
| Thermal Nociception (Tail-Withdrawal) | Rhesus Monkey | Up to 10 mg/kg | No significant antinociception alone |
| Adjunct with Fentanyl | Rhesus Monkey | N/A (Mixtures) | Synergistic antinociceptive effects | |
Experimental Protocols
Protocol: Hot Plate Test for Thermal Nociception
This protocol is a generalized procedure for assessing the antinociceptive effects of this compound.
-
Animals: Use adult male Sprague-Dawley rats (200-250g). House them in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: A standard hot plate apparatus maintained at a constant temperature (e.g., 52 ± 0.5°C). The apparatus should be enclosed in a clear plexiglass cylinder to keep the animal on the plate.
-
Habituation: For 2-3 days prior to testing, transport the animals to the testing room and handle them for several minutes each day. On the test day, allow animals to acclimate to the room for at least 30 minutes before the experiment begins.
-
Baseline Latency: Gently place each rat on the hot plate and start a stopwatch. Measure the latency to the first sign of nociception, typically a hind paw lick, hind paw flutter, or jumping. Immediately remove the animal upon observing the response. A cut-off time (e.g., 45 seconds) must be imposed to prevent tissue damage. Animals with a baseline latency outside of a predetermined range (e.g., 10-20 seconds) may be excluded.
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., sterile saline or 5% DMSO/5% Tween 80/90% saline).
-
Administer this compound via the desired route (e.g., intraperitoneal, i.p.). Doses should be selected based on literature and pilot studies.
-
A vehicle control group must be included.
-
-
Post-Treatment Testing: At a predetermined time after injection (e.g., 15, 30, 60, and 90 minutes), place the animal back on the hot plate and measure the response latency as described for the baseline.
-
Data Analysis:
-
Convert the latency scores to the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100
-
Analyze the data using appropriate statistical methods, such as a two-way ANOVA (treatment x time) followed by post-hoc tests to compare treatment groups at each time point.
-
Visualizations
Signaling Pathway
Caption: Downstream signaling cascade following this compound binding to the delta-opioid receptor.
Experimental Workflow
Caption: Standard workflow for a behavioral pharmacology experiment using this compound.
References
Refining SNC162 Experimental Protocols for Enhanced Reproducibility: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refine experimental protocols involving SNC162, a selective delta-opioid receptor agonist. By addressing common challenges and providing detailed methodologies, this resource aims to improve the reproducibility and reliability of experimental outcomes.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during this compound experimentation, offering potential causes and solutions in a question-and-answer format.
| Question | Potential Cause(s) | Suggested Solution(s) |
| Why am I observing high variability in the behavioral effects of this compound in my in vivo studies? | 1. Animal-to-animal variability: Differences in metabolism, receptor expression, or pain thresholds. 2. Drug administration: Inconsistent dosing or route of administration. 3. Time course of action: The behavioral assessment may not align with the peak effect of this compound.[1] 4. Neuropathic state: The stability of the neuropathic pain model can vary over time.[2] | 1. Increase sample size: Use a larger cohort of animals to account for individual differences. 2. Standardize procedures: Ensure precise and consistent drug preparation and administration techniques. 3. Conduct time-course studies: Determine the optimal time window for behavioral testing post-SNC162 administration. This compound has a slightly longer duration of action than ketamine.[1] 4. Monitor model stability: Regularly assess the stability of the neuropathic pain model to ensure consistent baseline measurements.[2] |
| My in vitro functional assay results with this compound are not consistent. What could be the issue? | 1. Cell line variability: Differences in receptor expression levels or signaling components between cell passages. 2. Ligand quality: Degradation or impurity of the this compound compound. 3. Assay conditions: Variations in incubation time, temperature, or buffer composition. 4. Low efficacy of this compound: this compound has lower efficacy in some in vitro functional assays compared to other delta agonists like SNC80.[1] | 1. Use consistent cell passages: Maintain a consistent and low passage number for your cell lines. 2. Verify compound integrity: Regularly check the purity and stability of your this compound stock. Consider fresh synthesis or purchase from a reputable supplier. 3. Standardize assay parameters: Strictly adhere to a validated and consistent assay protocol. 4. Consider assay sensitivity: Ensure your assay is sensitive enough to detect the effects of a lower efficacy agonist. |
| I am having difficulty with the synthesis and purification of this compound. What are common challenges? | 1. Hydrophobicity: The presence of hydrophobic residues can lead to aggregation and poor solubility during synthesis and purification. 2. Secondary structure formation: Peptides can form β-sheet or α-helical structures, hindering reactivity and purification. 3. Use of hazardous reagents: Traditional peptide synthesis often involves hazardous reagents and large solvent volumes. | 1. Incorporate solubilizing tags: Use removable solubilizing tags to improve handling during synthesis and purification. 2. Optimize synthesis strategy: Explore different solid-phase peptide synthesis (SPPS) resins and coupling reagents. Consider using "greener" solvents and reagents. 3. Improve purification protocol: For polyglutamine peptides, which can be challenging, treatment with glacial acetic acid after cleavage can improve solubility for reverse-phase HPLC. |
| How can I confirm the specificity of this compound for the delta-opioid receptor in my experiments? | 1. Off-target effects: The compound may be interacting with other receptors or cellular components. 2. Experimental controls are lacking. | 1. Use selective antagonists: Co-administer this compound with a selective delta-opioid receptor antagonist, such as naltrindole, to see if the observed effect is blocked. 2. Use knockout models: If available, use cells or animals lacking the delta-opioid receptor to confirm the absence of the effect. 3. Use fluorescent sensors: Genetically encoded fluorescent sensors like δLight can be used to visualize the specific activation of delta-opioid receptors by this compound. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from the available literature.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay System | Reference |
| IC50 | 0.94 nM | Delta-opioid receptor binding assay |
Table 2: In Vivo Effects of this compound in Rhesus Monkeys
| Parameter | Fentanyl | This compound | Reference |
| ED50 (Schedule-Controlled Responding) | 0.0032 mg/kg | 1.0 mg/kg | |
| Slope of Dose-Effect Curve | -131.5 | -119.2 |
Table 3: Effects of this compound on Ion Channels in Rat Ventricular Myocytes
| Ion Current | Inhibition by this compound (1x10⁻⁴ mol/L) | Current Density Change (pA/pF) | Reference |
| L-type Ca²⁺ current (ICa-L) | 46.13 ± 4.12% | 8.98 ± 0.40 to 4.84 ± 0.44 | |
| Transient outward K⁺ current (Ito) | 36.53 ± 10.57% | 18.69 ± 2.42 to 11.73 ± 1.67 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, compiled from descriptions in the cited literature.
Protocol 1: In Vitro Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on ion channel currents (e.g., L-type Ca²⁺ and transient outward K⁺ currents) in isolated cells.
Materials:
-
Isolated rat ventricular myocytes
-
Whole-cell patch-clamp setup
-
External and internal pipette solutions
-
This compound stock solution
-
Naltrindole (delta-opioid receptor antagonist)
Methodology:
-
Cell Preparation: Isolate ventricular myocytes from rats using established enzymatic digestion protocols.
-
Recording Setup:
-
Use a whole-cell patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
-
Solutions:
-
Prepare appropriate external and internal solutions to isolate the specific ion currents of interest (ICa-L and Ito).
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Apply appropriate voltage-clamp protocols to elicit and record the baseline ICa-L and Ito currents.
-
Perfuse the cells with a known concentration of this compound (e.g., 1x10⁻⁴ mol/L) and record the changes in the ion channel currents.
-
To confirm receptor specificity, co-perfuse with this compound and a selective antagonist like naltrindole.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after drug application.
-
Calculate the percentage of inhibition caused by this compound.
-
Normalize current amplitude to cell capacitance to obtain current density (pA/pF).
-
Protocol 2: In Vivo Assessment of Antinociception using Schedule-Controlled Responding
Objective: To evaluate the behavioral effects of this compound, alone and in combination with other opioids, in non-human primates.
Materials:
-
Rhesus monkeys trained on a schedule of food delivery
-
Operant conditioning chambers
-
This compound
-
Fentanyl
-
Saline solution
Methodology:
-
Animal Training: Train rhesus monkeys to respond on a fixed-ratio schedule of food presentation.
-
Drug Preparation: Dissolve this compound and fentanyl in saline to the desired concentrations.
-
Experimental Sessions:
-
Conduct sessions where responding is maintained by food presentation.
-
Before the session, administer either saline (control), this compound, fentanyl, or a mixture of this compound and fentanyl.
-
Record the response rates throughout the session.
-
-
Data Collection and Analysis:
-
Calculate the rate of responding for each drug condition.
-
Construct dose-effect curves for each drug by plotting the response rate as a function of the drug dose.
-
Determine the ED50 value for each drug, which is the dose that produces a 50% decrease in the control response rate.
-
Analyze the interaction between this compound and fentanyl by comparing the effects of the mixture to the effects of the individual drugs.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound activates the delta-opioid receptor, leading to G-protein and β-arrestin signaling.
Experimental Workflow
Caption: A general workflow for the synthesis, characterization, and evaluation of this compound.
References
SNC162 Technical Support Center: Navigating Lower Intrinsic Efficacy in Delta-Opioid Receptor Research
Welcome to the technical support center for SNC162. This resource is designed for researchers, scientists, and drug development professionals working with this selective delta-opioid receptor (δ-OR) partial agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome the challenges associated with this compound's lower intrinsic efficacy and advance your research.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during experiments with this compound.
Question: My in vitro functional assays are showing a weak response with this compound compared to other δ-OR agonists. Is this expected?
Answer: Yes, this is an expected characteristic of this compound. It is a partial agonist at the delta-opioid receptor, meaning it has lower intrinsic efficacy compared to full agonists.[1] Studies have shown that this compound demonstrates reduced stimulation of G-protein coupling, such as in GTPγS binding assays, when compared to full agonists like SNC86.[1] Therefore, a lower maximal response (Emax) in your functional assays is consistent with the known pharmacological profile of this compound.
Question: How can I amplify the signal in my cellular assays to better characterize the activity of this compound?
Answer: When dealing with a partial agonist like this compound, optimizing your assay system is crucial. Consider the following strategies:
-
High Receptor Expression Systems: Utilize cell lines with a high density of delta-opioid receptors. A higher receptor reserve can enhance the observable response to a partial agonist.
-
Sensitive Assay Readouts: Employ highly sensitive downstream assays, such as cAMP inhibition assays, which benefit from signal amplification.[2] While upstream assays like GTPγS binding are valuable for determining direct G-protein activation, downstream assays can provide a more robust signal for partial agonists.[2]
-
Assay Conditions: Optimize assay parameters such as incubation time, cell density, and substrate concentrations to maximize the signal-to-noise ratio.
Question: I'm observing inconsistent results in my in vivo behavioral studies with this compound. What could be the cause?
Answer: The lower intrinsic efficacy of this compound can translate to more subtle or variable effects in vivo.[3] Factors that can contribute to inconsistency include:
-
Dosing: The dose-response relationship for a partial agonist can be steeper or have a lower maximum effect. A thorough dose-response study is critical to identify the optimal dose range.
-
Route of Administration and Pharmacokinetics: The bioavailability and metabolism of this compound can influence its effective concentration at the target receptors. Ensure a consistent and appropriate route of administration.
-
Behavioral Model Sensitivity: The chosen behavioral paradigm must be sensitive enough to detect the effects of a partial agonist. Consider models known to be responsive to δ-OR modulation.
Question: What is "biased agonism" and could it be a strategy to leverage the properties of this compound?
Answer: Biased agonism is a phenomenon where a ligand preferentially activates one intracellular signaling pathway over another at the same receptor. For GPCRs like the δ-OR, this could mean activating G-protein signaling (often associated with therapeutic effects) with minimal recruitment of β-arrestin (sometimes linked to adverse effects or receptor desensitization).
While the primary characteristic of this compound discussed is its lower intrinsic efficacy for G-protein activation, exploring its potential for biased signaling could be a valuable research avenue. This would involve comparing its activity in G-protein-dependent assays (e.g., GTPγS, cAMP) with its activity in β-arrestin recruitment assays. A ligand that is potent in G-protein activation but weak in β-arrestin recruitment is considered a G-protein biased agonist. This approach could potentially lead to the development of drugs with improved therapeutic profiles.
Quantitative Data Summary
The following table summarizes the comparative efficacy and potency of this compound and related compounds from in vitro functional assays.
| Compound | Receptor Target | Assay Type | Potency (EC50/IC50) | Efficacy (Emax) vs. Full Agonist | Reference |
| This compound | δ-Opioid | [35S]GTPγS Binding | ~0.94 nM (IC50) | Partial Agonist (Reduced stimulation) | |
| This compound | δ-Opioid | cAMP Inhibition | Not specified | Full Agonist (in some systems) | |
| SNC80 | δ-Opioid | [35S]GTPγS Binding | Not specified | Partial Agonist (Less efficacious than SNC86) | |
| SNC86 | δ-Opioid | [35S]GTPγS Binding | Not specified | Full Agonist |
Note: Potency and efficacy values can vary depending on the specific cell line, assay conditions, and reference full agonist used.
Key Experimental Protocols
[35S]GTPγS Binding Assay for δ-Opioid Receptor Activation
This protocol provides a method to directly measure the activation of G-proteins by an agonist binding to the δ-OR.
Materials:
-
Cell membranes prepared from cells expressing the δ-Opioid Receptor.
-
[35S]GTPγS (radioligand).
-
Non-radiolabeled GTPγS.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
This compound and other test compounds.
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a δ-OR expressing cell line (e.g., CHO-δOR) using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer.
-
Varying concentrations of this compound or other test agonists.
-
GDP (final concentration typically 10-30 µM).
-
Cell membranes (typically 5-20 µg of protein per well).
-
[35S]GTPγS (final concentration typically 0.05-0.1 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding, determined in the presence of excess non-radiolabeled GTPγS) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
cAMP Inhibition Assay
This protocol measures the functional consequence of δ-OR activation (which is coupled to Gi/o proteins) on adenylyl cyclase activity.
Materials:
-
δ-Opioid Receptor expressing cells (e.g., HEK293-δOR or CHO-δOR).
-
Forskolin (an adenylyl cyclase activator).
-
This compound and other test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Plate the δ-OR expressing cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Pre-treat the cells with varying concentrations of this compound or other test agonists for a specified period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (typically 1-10 µM) to induce cAMP production. Incubate for another specified period (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Quantification: Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, plate reader for ELISA).
-
Data Analysis: The inhibitory effect of the agonist is seen as a decrease in the forskolin-stimulated cAMP levels. Plot the percentage of inhibition against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 and Emax values.
Visualizations
Signaling Pathway of this compound at the Delta-Opioid Receptor
Caption: this compound activates the δ-opioid receptor, leading to inhibition of adenylyl cyclase.
Experimental Workflow for Assessing Agonist Efficacy
Caption: Workflow for characterizing the efficacy and potential bias of a δ-OR agonist.
References
- 1. Delta-opioid agonists: differential efficacy and potency of SNC80, its 3-OH (SNC86) and 3-desoxy (this compound) derivatives in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. SNC-162 I CAS#: 178803-51-5 I delta-opioid receptor agonist I InvivoChem [invivochem.com]
Best practices for storing and handling SNC162 powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling SNC162 powder, alongside troubleshooting guides and frequently asked questions for common experimental procedures.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing this compound powder?
For long-term stability, this compound powder should be stored at -20°C, where it can remain stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1]
2. How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For optimal stability, store these aliquots at -80°C, where they can be kept for up to six months. If stored at -20°C, the solution is typically stable for about one month.[1]
3. What is the best solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound for in vitro studies, with a solubility of approximately 5 mg/mL.[1] For in vivo preparations, a stock solution can be made by dissolving this compound in 1 M HCl to a concentration of 0.01 mol/L.[1] Another source suggests solubility in 1eq. HCl up to 100 mM.
4. Is this compound stable at room temperature during shipping?
Yes, this compound is stable at ambient temperatures for the typical duration of shipping and customs clearance.[1] However, upon receipt, it should be stored under the recommended conditions as soon as possible.
5. What are the primary safety precautions for handling this compound powder?
When handling this compound powder, standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. To prevent inhalation, a dust respirator should be used, and work should be conducted in a well-ventilated area or under a fume hood. Keep the compound away from heat and sources of ignition. In case of contact with skin, wash the area thoroughly with soap and water. If inhaled, move to fresh air.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility or Precipitation in Aqueous Buffer | This compound has low water solubility. Direct dissolution in aqueous buffers like PBS can lead to precipitation. | Prepare a concentrated stock solution in an appropriate organic solvent like DMSO or 1eq. HCl first. Then, dilute the stock solution into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed recommended limits (typically <0.5%). |
| Inconsistent or No Biological Activity in Cell-Based Assays | 1. Degraded Compound: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation. 2. Low Receptor Expression: The cell line may not express a sufficient number of delta-opioid receptors. 3. Incorrect Assay Conditions: The incubation time or agonist concentration may not be optimal. | 1. Use a fresh aliquot of this compound stock solution that has been stored correctly at -80°C. 2. Verify the expression of the delta-opioid receptor in your cell line using a validated method like western blot or qPCR. Consider using a cell line known to overexpress the receptor. 3. Perform a time-course experiment to determine the optimal stimulation time (e.g., peak ERK phosphorylation is often observed between 3-5 minutes). Also, conduct a dose-response curve to ensure you are using a concentration that elicits a response. |
| High Variability in Experimental Results | 1. Pipetting Errors: Inaccurate pipetting, especially of viscous stock solutions like DMSO. 2. Edge Effects in Plate-Based Assays: Evaporation from wells on the edge of a microplate can concentrate reagents and affect results. 3. Cell Seeding Inconsistency: Uneven cell density across wells can lead to variable responses. | 1. Use positive displacement pipettes or reverse pipetting techniques for viscous solutions. 2. To mitigate edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile buffer or media. Pre-incubating the plate for 30 minutes at room temperature before adding reagents can also help reduce this effect. 3. Ensure a homogenous cell suspension before seeding and optimize the cell seeding density for your specific assay. |
| Low Efficacy in In Vivo Studies | 1. Poor Bioavailability: The formulation used for administration may not be optimal for absorption. 2. Rapid Metabolism: The compound may be quickly metabolized and cleared from the system. 3. Low Receptor Occupancy: The administered dose may be insufficient to achieve the desired effect. This compound has been noted to have lower efficacy in some in vivo assays compared to other delta-opioid agonists. | 1. For in vivo administration, consider formulations designed for poorly water-soluble compounds, such as a mixture of DMSO, PEG300, and Tween 80 in saline. Always use freshly prepared formulations for optimal results. 2. Review literature for the pharmacokinetic profile of this compound in your animal model to determine the appropriate dosing interval. Time-course studies suggest this compound has a relatively short time to peak effect (around 10 minutes in monkeys). 3. Conduct a dose-escalation study to determine the effective dose range for your specific experimental model and endpoint. |
Storage and Stability Data
The following table summarizes the recommended storage conditions and stability for this compound.
| Form | Storage Temperature | Duration of Stability | Source |
| Powder | -20°C | 3 years | |
| Powder | 4°C | 2 years | |
| In Solvent | -80°C | 6 months | |
| In Solvent | -20°C | 1 month |
Solubility Data
| Solvent | Concentration | Source |
| DMSO | ~5 mg/mL (~11.92 mM) | |
| 1eq. HCl | 100 mM |
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
This protocol outlines a method to determine the potency of this compound in inhibiting adenylyl cyclase activity in a cell line expressing the delta-opioid receptor.
Workflow for cAMP Inhibition Assay
Caption: Workflow for a cell-based cAMP inhibition assay using HTRF.
Methodology:
-
Cell Preparation:
-
Culture HEK293 or CHO cells stably expressing the human delta-opioid receptor in appropriate media until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4) to a predetermined optimal density.
-
-
Assay Procedure:
-
Dispense the cell suspension into a 384-well white, low-volume assay plate.
-
Prepare serial dilutions of this compound in assay buffer. Add these dilutions to the appropriate wells. Include a positive control (another known agonist) and a negative control (assay buffer alone).
-
Incubate for 5-10 minutes at 37°C.
-
Add forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. The final concentration of forskolin should be predetermined to elicit a sub-maximal response.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Detection and Analysis:
-
Add the cAMP detection reagents from a homogeneous time-resolved fluorescence (HTRF) assay kit according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a multimode plate reader capable of HTRF detection.
-
The HTRF signal is inversely proportional to the amount of cAMP produced. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: In Vivo Formulation and Administration
This protocol describes a common method for formulating this compound for systemic administration in animal models.
Workflow for In Vivo Formulation
Caption: Step-by-step workflow for preparing an this compound in vivo formulation.
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
-
Vehicle Preparation and Formulation:
-
The final vehicle composition will be a mixture, for example, 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water. The exact ratios may need to be optimized for your specific application.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the required volume of PEG300. Vortex thoroughly until the solution is clear and homogenous.
-
Add the required volume of Tween 80. Vortex again until the solution is clear.
-
Slowly add the sterile water (ddH₂O) to the mixture while vortexing to prevent precipitation.
-
The final formulation should be a clear solution.
-
-
Administration:
-
Use the formulation immediately after preparation for the best results.
-
Administer the formulation to the animal via the desired route (e.g., intraperitoneal, intravenous). The volume of injection should be calculated based on the animal's weight and the desired dose.
-
Signaling Pathway
This compound is a selective agonist for the delta-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR). The canonical signaling pathway involves coupling to inhibitory G-proteins (Gαi/o).
Caption: this compound activates the δ-opioid receptor, leading to Gαi/o protein dissociation. The Gα subunit inhibits adenylyl cyclase, while the Gβγ subunit inhibits Ca²⁺ channels and activates K⁺ channels, ultimately reducing neuronal excitability.
References
Interpreting variable results in SNC162 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SNC162, a selective delta-opioid receptor agonist.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the potential causes?
A1: Variable results with this compound can stem from several factors:
-
Partial Agonism: this compound is known to be a partial agonist at the delta-opioid receptor.[1] The level of receptor expression in your experimental system can significantly influence the observed efficacy. In systems with low receptor density, it may behave more like an antagonist, while in systems with high receptor expression, it will exhibit agonistic properties.
-
Receptor Density: The density of delta-opioid receptors in your chosen cell line or tissue preparation is a critical determinant of the response to a partial agonist like this compound.
-
Compound Stability and Solubility: Ensure proper handling and storage of this compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Inconsistent solubility can lead to variations in the effective concentration.[2]
-
Cellular Health: The health and passage number of your cell lines can impact receptor expression and signaling.
-
Assay Conditions: Minor variations in assay parameters such as incubation times, temperature, and buffer composition can lead to significant differences in results.
Q2: I am observing a lower than expected efficacy for this compound compared to other delta-opioid agonists.
A2: this compound has been reported to have lower intrinsic efficacy compared to other delta-opioid agonists like SNC80.[1] This is a known characteristic of the compound and is consistent with its classification as a partial agonist. The maximal response you observe may be lower than that of a full agonist in the same assay system.
Q3: What are the known off-target effects of this compound?
A3: this compound is a highly selective ligand for the delta-opioid receptor, with significantly lower affinity for mu- and kappa-opioid receptors.[3] However, a comprehensive off-target screening profile against a broad range of other receptors and enzymes is not extensively documented in publicly available literature. When interpreting unexpected results, it is crucial to consider the possibility of interactions with other signaling pathways, although direct off-target binding at pharmacologically relevant concentrations is considered unlikely for most common non-opioid receptors.
Q4: What are the best practices for preparing and storing this compound solutions?
A4: For optimal results, follow these guidelines:
-
Solubility: this compound is soluble in organic solvents such as DMSO and ethanol. For aqueous solutions, it can be dissolved in acidic solutions (e.g., 1eq. HCl).[3]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent (e.g., DMSO).
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Due to the potential for hydrolysis and adsorption to plastic, it is not recommended to store dilute aqueous solutions for extended periods.
Troubleshooting Guides
Inconsistent In Vitro Assay Results
| Symptom | Possible Cause | Troubleshooting Step |
| High variability between replicate wells | Inconsistent cell seeding, uneven compound distribution, or edge effects in the plate. | Ensure uniform cell seeding density. Mix compound dilutions thoroughly. Avoid using the outer wells of the plate if edge effects are suspected. |
| Low signal-to-noise ratio | Suboptimal assay conditions, low receptor expression, or degraded reagents. | Optimize assay parameters (e.g., cell number, incubation time, reagent concentrations). Verify receptor expression in your cell line. Use fresh reagents. |
| Shift in EC50 values between experiments | Variation in cell passage number, serum batch, or incubation time. | Use cells within a consistent passage number range. Test a new batch of serum. Standardize all incubation times precisely. |
| This compound shows antagonistic effects | Low receptor density in the experimental system. | Use a cell line with a higher density of delta-opioid receptors or consider using a full agonist as a positive control to characterize the system. |
Unexpected In Vivo Behavioral Results
| Symptom | Possible Cause | Troubleshooting Step |
| Lack of behavioral effect | Insufficient dose, poor bioavailability, or rapid metabolism. | Perform a dose-response study to determine the optimal dose. Check the literature for appropriate vehicle and route of administration. Consider pharmacokinetic studies. |
| High variability between animals | Genetic differences in the animal strain, stress, or inconsistent drug administration. | Use a genetically homogeneous animal strain. Acclimatize animals to the experimental procedures. Ensure accurate and consistent drug administration. |
| Development of tolerance | Repeated administration of this compound. | Be aware of the potential for tolerance and cross-tolerance with other delta-opioid agonists. Allow for a sufficient washout period between treatments. |
Experimental Protocols
GTPγS Binding Assay
This protocol is a general guideline for a radiolabeled GTPγS binding assay.
-
Membrane Preparation: Prepare cell membranes from cells expressing the delta-opioid receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (5-20 µg of protein)
-
GDP (10 µM final concentration)
-
Varying concentrations of this compound or other test compounds
-
Assay buffer to the final volume
-
-
Initiation: Add [³⁵S]GTPγS (0.05-0.1 nM final concentration) to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.
cAMP Inhibition Assay
This protocol is a general guideline for a cAMP inhibition assay using a commercial kit (e.g., HTRF).
-
Cell Culture: Plate cells expressing the delta-opioid receptor in a 96-well plate and grow to 80-90% confluency.
-
Compound Addition: Add varying concentrations of this compound or other test compounds to the wells.
-
Forskolin Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate according to the manufacturer's instructions.
-
Lysis and Detection: Lyse the cells and perform the cAMP detection step as per the kit protocol.
-
Data Analysis: Measure the signal (e.g., fluorescence or luminescence) and calculate the percent inhibition of forskolin-stimulated cAMP production.
Signaling Pathways and Workflows
Caption: this compound signaling pathway via the delta-opioid receptor.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
Validation & Comparative
A Comparative Guide to the Delta-Opioid Receptor Agonists: SNC162 versus SNC80
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and potency of two widely studied selective delta-opioid receptor (DOR) agonists, SNC162 and SNC80. The information presented is based on experimental data from in vitro and in vivo studies to assist researchers in selecting the appropriate tool compound for their specific needs.
At a Glance: Key Differences
| Feature | This compound | SNC80 |
| Primary Characteristic | High DOR selectivity, partial agonist activity in some assays. | Potent DOR agonist, often used as a reference compound. |
| Binding Affinity (Ki) | Highly potent and selective for DOR. | Potent and selective for DOR, but less so than this compound. |
| Functional Efficacy | Partial agonist in GTPγS binding assays. | Full agonist in adenylyl cyclase inhibition assays; partial agonist in some GTPγS assays. |
| β-Arrestin Recruitment | Reported to strongly recruit β-arrestin. | Potent recruiter of both β-arrestin 1 and β-arrestin 2. |
| In Vivo Effects | Demonstrates behavioral effects, but generally less potent and efficacious than SNC80. | Elicits a range of in vivo effects including analgesia, antidepressant-like effects, and locomotor stimulation. |
Quantitative Data Comparison
The following tables summarize the binding affinities and functional potencies of this compound and SNC80 from various experimental studies. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.
Table 1: Receptor Binding Affinities (Ki)
| Compound | δ-Opioid Receptor (nM) | μ-Opioid Receptor (nM) | Selectivity (μ/δ) | Reference |
| This compound | 0.625 | 5500 | >8700 | [1] |
| SNC80 | 0.18 | >400 | >2000 | [2] |
Table 2: In Vitro Functional Potency and Efficacy
| Assay | Parameter | This compound | SNC80 | Reference |
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 33 (Partial Agonist) | 67 (Partial Agonist) | [1][3] |
| Adenylyl Cyclase Inhibition | EC₅₀ (nM) | Not explicitly found | 9.2 (Full Agonist) | [1] |
| β-Arrestin 1 Recruitment | EC₅₀ (nM) | Not explicitly found | 12 | |
| β-Arrestin 2 Recruitment | EC₅₀ (nM) | Not explicitly found | 43 | |
| μ-δ Heteromer Activation | EC₅₀ (nM) | Not applicable | 52.8 |
Signaling Pathways and Biased Agonism
Both this compound and SNC80 exert their effects by activating the delta-opioid receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway involves the coupling to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.
However, emerging evidence suggests that DOR agonists can exhibit "biased agonism," preferentially activating certain downstream signaling pathways over others. A key aspect of this is the recruitment of β-arrestin proteins, which not only mediate receptor desensitization and internalization but can also initiate their own signaling cascades.
SNC80 is a well-characterized potent recruiter of both β-arrestin 1 and β-arrestin 2. This strong recruitment of β-arrestin is thought to contribute to some of its in vivo effects, including rapid tolerance development. This compound is also reported to be a strong recruiter of β-arrestin. The differential engagement of the β-arrestin pathway by these agonists may underlie some of the observed differences in their pharmacological profiles.
Experimental Workflows
The following diagrams illustrate the general workflows for the key in vitro assays used to characterize this compound and SNC80.
References
- 1. SNC-162 I CAS#: 178803-51-5 I delta-opioid receptor agonist I InvivoChem [invivochem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Delta-opioid agonists: differential efficacy and potency of SNC80, its 3-OH (SNC86) and 3-desoxy (this compound) derivatives in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SNC162 and Other Selective Delta-Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
The delta-opioid receptor (DOR), a G-protein coupled receptor, has emerged as a promising therapeutic target for a range of conditions, including chronic pain, depression, and anxiety.[1] Unlike mu-opioid receptor (MOR) agonists, which are the cornerstone of current pain management, DOR agonists have shown the potential to provide analgesia with a reduced side-effect profile, including a lower risk of respiratory depression and abuse liability. This guide provides a comparative analysis of SNC162, a potent and selective DOR agonist, with other well-characterized selective DOR agonists, SNC80 and its 3-hydroxy derivative, SNC86. The information presented herein is supported by experimental data to aid researchers in the selection of appropriate pharmacological tools for their studies.
Performance Comparison of Selective Delta-Opioid Agonists
The following tables summarize the quantitative data on the binding affinity, potency, and efficacy of this compound, SNC80, and SNC86 at the delta-opioid receptor.
| Ligand | Kᵢ (nM) for DOR | Kᵢ (nM) for MOR | Selectivity (MOR Kᵢ / DOR Kᵢ) |
| This compound | 0.625[2], 0.63[3][4] | 5500[2] | >8700 |
| SNC80 | 0.18, 1.78, 9.4 | - | >2000 |
| SNC86 | - | - | - |
Table 1: Binding Affinity and Selectivity. This table presents the equilibrium dissociation constant (Kᵢ) for each ligand at the delta and mu-opioid receptors. A lower Kᵢ value indicates a higher binding affinity. Selectivity is expressed as the ratio of Kᵢ for MOR to Kᵢ for DOR, with a higher value indicating greater selectivity for the delta receptor.
| Ligand | Assay | EC₅₀ (nM) | Efficacy (vs. Full Agonist) |
| This compound | [³⁵S]GTPγS Binding | 33 | Partial Agonist |
| SNC80 | [³⁵S]GTPγS Binding | 2.73, 32, 67 | Full Agonist, Partial Agonist |
| SNC86 | [³⁵S]GTPγS Binding | 0.81 | Full Agonist |
| SNC80 | Adenylyl Cyclase Inhibition | 9.2 | Full Agonist |
| SNC80 | µ-δ Heteromer Activation | 52.8 | - |
Table 2: In Vitro Potency and Efficacy. This table summarizes the half-maximal effective concentration (EC₅₀) and efficacy of the agonists in functional assays. A lower EC₅₀ value indicates greater potency. Efficacy is described as the maximal response of the agonist relative to a standard full agonist.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these agonists, it is crucial to visualize their downstream signaling pathways and the experimental workflows used to characterize them.
Caption: Delta-Opioid Receptor Signaling Pathway.
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the functional activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.
1. Membrane Preparation:
-
Tissues or cells expressing the delta-opioid receptor are homogenized in ice-cold buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the membrane fraction.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
2. Assay Procedure:
-
In a 96-well plate, cell membranes (typically 10-20 µg of protein) are incubated with varying concentrations of the agonist (e.g., this compound, SNC80, or SNC86), a fixed concentration of GDP, and the radiolabeled [³⁵S]GTPγS in an assay buffer.
-
The incubation is carried out at 30°C for a defined period, typically 60-90 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS from the free radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
3. Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS and is subtracted from all measurements.
-
The specific binding data is then plotted against the logarithm of the agonist concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure ion currents through the channels of an entire cell, providing insights into how DOR agonists modulate neuronal excitability.
1. Cell Preparation:
-
Neurons or other excitable cells expressing DORs are cultured on glass coverslips.
-
The coverslip is placed in a recording chamber on the stage of a microscope and continuously perfused with an artificial cerebrospinal fluid (aCSF) or another suitable extracellular solution.
2. Recording Procedure:
-
A glass micropipette with a very fine tip (resistance of 3-7 MΩ) is filled with an intracellular solution and mounted on a micromanipulator.
-
Under microscopic guidance, the pipette tip is brought into contact with the cell membrane.
-
A gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
A brief, stronger suction is then applied to rupture the patch of membrane under the pipette tip, establishing electrical and physical access to the cell's interior (the "whole-cell" configuration).
-
The cell's membrane potential or ionic currents are then recorded in response to the application of the DOR agonist into the perfusion solution.
3. Data Acquisition and Analysis:
-
Data is acquired using a specialized amplifier and data acquisition software.
-
The effect of the agonist on specific ion currents (e.g., potassium or calcium currents) is analyzed to determine its modulatory effects on neuronal excitability.
Conclusion
This compound is a highly potent and exceptionally selective delta-opioid receptor agonist, demonstrating over 8000-fold selectivity for DOR over MOR. In functional assays, it behaves as a partial agonist. In comparison, SNC80 and SNC86 exhibit higher efficacy, with SNC86 being the most potent of the three in [³⁵S]GTPγS binding assays. The choice between these agonists will depend on the specific requirements of the research. This compound's high selectivity makes it an excellent tool for studies where precise targeting of the delta-opioid receptor is critical, while the higher efficacy of SNC80 and SNC86 may be more suitable for experiments requiring a maximal receptor response. This guide provides the necessary data and methodological context to assist researchers in making an informed decision for their investigations into the therapeutic potential of the delta-opioid system.
References
- 1. SNC80 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. SNC 162 | δ Opioid Receptors | Tocris Bioscience [tocris.com]
Validating SNC162's Delta-Opioid Receptor-Mediated Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SNC162's performance against other delta-opioid receptor (DOR) agonists and antagonists. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for validating the delta-opioid receptor-mediated effects of this compound.
Executive Summary
This compound is a non-peptide agonist with high affinity and selectivity for the delta-opioid receptor.[1][2] In vitro studies demonstrate its activity as a partial agonist in G-protein activation assays, distinguishing it from full agonists like SNC80.[3] This guide details the experimental protocols to assess these properties and presents comparative data on receptor binding and functional activity for this compound and other common DOR ligands. Furthermore, it outlines in vivo models for evaluating the physiological effects of this compound, including its analgesic, antidepressant-like, and potential pro-convulsant activities.
Comparative Quantitative Data
The following tables summarize the binding affinities (Ki), potency (EC50/IC50), and efficacy (Emax) of this compound in comparison to other well-characterized delta-opioid receptor ligands.
Table 1: Delta-Opioid Receptor Binding Affinities (Ki)
| Compound | Receptor Subtype | Ki (nM) | Species | Radioligand | Reference(s) |
| This compound | Delta (δ) | 0.63 | Rat | [3H]naltrindole | [1][2] |
| SNC80 | Delta (δ) | 1.78 | Mouse | [3H]naltrindole | |
| DPDPE | Delta (δ) | - | Rat | [3H]DPDPE | |
| Deltorphin II | Delta (δ) | - | Rat | [3H]Ile5,6-deltorphin II | |
| Naltrindole | Delta (δ) | 0.03 - 0.08 | Rat | [3H]NTI | |
| SNC80 | Mu (μ) | 495-fold less than δ | Mouse | [3H]DAMGO | |
| SNC80 | Kappa (κ) | 248-fold less than δ | Mouse | [3H]U69,593 |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Functional Activity at the Delta-Opioid Receptor
| Compound | Assay | Parameter | Value (nM) | Efficacy (Emax %) | Reference(s) |
| This compound | GTPγS Binding | EC50 | 33 | Partial Agonist | |
| This compound | cAMP Inhibition | IC50 | 0.94 | - | |
| SNC80 | GTPγS Binding | EC50 | 67 | Full Agonist | |
| SNC80 | cAMP Inhibition | IC50 | 2.73 | - | |
| SNC80 | Ca2+ Mobilization (μ–δ heteromer) | EC50 | 52.8 | - | |
| DPDPE | GTPγS Binding | EC50 | - | Full Agonist | |
| Deltorphin II | - | - | - | Full Agonist |
Note: EC50 represents the concentration of an agonist that gives half-maximal response. IC50 is the concentration of an inhibitor where the response is reduced by half. Efficacy (Emax) is the maximal response produced by the ligand.
Key Experimental Protocols
Detailed methodologies for foundational in vitro and in vivo assays are provided below to enable replication and validation of this compound's effects.
In Vitro Assays
1. Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the delta-opioid receptor.
-
Objective: To measure the affinity of this compound for the delta-opioid receptor.
-
Materials:
-
Cell membranes expressing the delta-opioid receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [3H]naltrindole (a selective DOR antagonist).
-
Non-labeled competitor: Naltrindole for determining non-specific binding.
-
Test compound: this compound.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate cell membranes with a fixed concentration of [3H]naltrindole and varying concentrations of this compound.
-
For non-specific binding, incubate membranes with [3H]naltrindole and a high concentration of unlabeled naltrindole.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]naltrindole).
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. [35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-proteins coupled to the delta-opioid receptor.
-
Materials:
-
Cell membranes expressing the delta-opioid receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compound: this compound.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate cell membranes with GDP and varying concentrations of this compound for a pre-incubation period (e.g., 15 minutes at 30°C).
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration.
-
Measure the radioactivity on the filters.
-
-
Data Analysis:
-
Plot the specific binding of [35S]GTPγS against the log concentration of this compound to generate a dose-response curve.
-
Determine the EC50 and Emax values from the curve. Emax is often expressed as a percentage of the response to a standard full agonist.
-
3. cAMP Inhibition Assay
This assay measures the inhibition of adenylyl cyclase, a downstream effector of Gi/o-coupled receptors like DOR.
-
Objective: To quantify the ability of this compound to inhibit cAMP production.
-
Materials:
-
Whole cells expressing the delta-opioid receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or radioimmunoassay).
-
-
Procedure:
-
Culture cells to an appropriate density.
-
Pre-treat cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a detection kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
In Vivo Assays
1. Hot-Plate Test for Analgesia
This test assesses the analgesic effects of compounds by measuring the latency of a thermal pain response.
-
Objective: To evaluate the antinociceptive properties of this compound.
-
Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 52-55°C).
-
Procedure:
-
Administer this compound or vehicle to the animals (e.g., mice or rats) via a chosen route (e.g., intraperitoneal, subcutaneous).
-
At a predetermined time after administration, place the animal on the hot plate.
-
Record the latency to a nociceptive response (e.g., paw licking, jumping).
-
A cut-off time is used to prevent tissue damage.
-
-
Data Analysis:
-
Compare the response latencies between the this compound-treated and vehicle-treated groups. An increase in latency indicates an analgesic effect.
-
2. Forced Swim Test for Antidepressant-like Effects
This test is used to screen for potential antidepressant activity by measuring the duration of immobility in an inescapable water cylinder.
-
Objective: To assess the antidepressant-like effects of this compound.
-
Apparatus: A transparent cylinder filled with water.
-
Procedure:
-
Administer this compound or vehicle to the animals.
-
Place the animal in the water-filled cylinder for a set period (e.g., 6 minutes).
-
Record the duration of immobility during the latter part of the test (e.g., the last 4 minutes).
-
-
Data Analysis:
-
A decrease in the duration of immobility in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
-
3. Seizure Liability Assessment
Some DOR agonists have shown pro-convulsant effects. This can be assessed using various models.
-
Objective: To determine the potential of this compound to induce or modify seizures.
-
Model: Chemical convulsant models (e.g., pentylenetetrazol or pilocarpine-induced seizures).
-
Procedure:
-
Administer this compound or vehicle to the animals.
-
Subsequently administer a sub-convulsive or convulsive dose of a chemical convulsant.
-
Observe and score the seizure activity (e.g., latency to first seizure, seizure severity, duration).
-
-
Data Analysis:
-
Compare the seizure parameters between the this compound-treated and vehicle-treated groups. A decrease in seizure threshold or an increase in seizure severity would indicate a pro-convulsant effect.
-
Signaling Pathways and Experimental Workflows
Delta-Opioid Receptor Signaling Pathway
Activation of the delta-opioid receptor by an agonist like this compound initiates a cascade of intracellular events primarily through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. The dissociation of G-protein subunits also modulates ion channel activity, leading to neuronal hyperpolarization and reduced neurotransmitter release. Additionally, DORs can engage β-arrestin pathways, which are involved in receptor desensitization and internalization, and can also initiate G-protein-independent signaling.
References
Blocking the Effects of SNC162 with Naltrindole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of naltrindole's ability to block the effects of the delta-opioid receptor agonist, SNC162. It includes supporting experimental data, detailed protocols for key assays, and a comparison with alternative compounds.
Introduction to Naltrindole and this compound
Naltrindole is a highly potent and selective non-peptide antagonist for the delta-opioid receptor (DOR) and is widely used in biomedical research.[1] It was developed as an analog of the endogenous opioid enkephalin to have high receptor affinity while being able to cross the blood-brain barrier.[1] this compound is a potent and selective non-peptide delta-opioid receptor agonist with an IC50 of 0.94 nM.[2][3] It has demonstrated antidepressant-like and antinociceptive effects in preclinical studies.[2] The interaction between these two compounds provides a valuable model for studying the pharmacology of the delta-opioid receptor.
Comparative Quantitative Data
The following tables summarize the binding affinity and functional potency of naltrindole, this compound, and other relevant delta-opioid receptor ligands.
Table 1: Binding Affinity and Functional Potency of Delta-Opioid Receptor Ligands
| Compound | Type | Receptor Selectivity | Binding Affinity (Ki, nM) | Functional Potency (IC50/EC50, nM) |
| Naltrindole | Antagonist | Delta (δ) >> Mu (μ), Kappa (κ) | δ: ~0.056 (mouse brain) | pIC50 (binding): δ: 9.6, μ: 7.8, κ: 7.2 |
| This compound | Agonist | Delta (δ) | 0.63 | IC50: 0.94 |
| SNC80 | Agonist | Delta (δ) | - | - |
| DPDPE | Agonist | Delta (δ) | 2.7 (rat brain) | EC50: 5.2 (mouse vas deferens) |
| Naltriben | Antagonist | Delta (δ) | - | - |
Table 2: In Vivo Antagonism of Delta-Opioid Agonists by Naltrindole
| Agonist | Animal Model | Assay | Naltrindole Dose | Effect |
| DPDPE | Rat | Tail-flick & Hot-plate | 10-30 µg, i.t. | Significant antagonism of antinociception |
| Deltorphin II | Rat | Tail immersion | 1 mg/kg, i.p. | Significant attenuation of antinociception |
Signaling Pathways and Experimental Workflows
Delta-Opioid Receptor Signaling Pathway
Activation of the delta-opioid receptor by an agonist like this compound initiates a signaling cascade through inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). Naltrindole, as a competitive antagonist, binds to the delta-opioid receptor and prevents these downstream effects.
Experimental Workflow: In Vitro Antagonism Assay
A common workflow to determine the antagonistic properties of naltrindole against this compound involves performing a concentration-response curve of this compound in the absence and presence of increasing concentrations of naltrindole in a functional assay like GTPγS binding or cAMP accumulation.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.
Materials:
-
Cell membranes expressing delta-opioid receptors
-
[³⁵S]GTPγS
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
GDP (100 µM stock)
-
This compound and Naltrindole
-
Scintillation fluid
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of this compound and naltrindole in assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer, 25 µL of naltrindole (or vehicle), and 50 µL of cell membrane suspension (10-20 µg protein/well).
-
Add 50 µL of GDP to a final concentration of 10-30 µM.
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Add 50 µL of this compound at various concentrations.
-
Initiate the binding reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation fluid, and count radioactivity using a scintillation counter.
-
Data are expressed as a percentage of maximal stimulation by this compound alone.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels upon delta-opioid receptor activation.
Materials:
-
Cells expressing delta-opioid receptors (e.g., CHO-K1 or HEK293 cells)
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor)
-
This compound and Naltrindole
-
cAMP assay kit (e.g., HTRF or ELISA-based)
Procedure:
-
Seed cells in a 96-well plate and grow to confluency.
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with various concentrations of naltrindole (or vehicle) and IBMX for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forsklin and varying concentrations of this compound for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data are expressed as the percentage of inhibition of forskolin-stimulated cAMP levels.
In Vivo Antinociception: Tail-Flick Test
This test measures the latency of a mouse or rat to withdraw its tail from a noxious heat stimulus.
Materials:
-
Tail-flick apparatus
-
Animal restrainers
-
This compound and Naltrindole for injection (e.g., intraperitoneal or intrathecal)
-
Saline (vehicle)
Procedure:
-
Allow the animals to acclimate to the testing room for at least 30 minutes.
-
Gently place the animal in a restrainer.
-
Administer naltrindole or vehicle at a predetermined time before the agonist.
-
Administer this compound or vehicle.
-
At specific time points after this compound administration, place the animal's tail on the radiant heat source of the tail-flick apparatus.
-
Measure the latency (in seconds) for the animal to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
Alternatives to Naltrindole and this compound
Table 3: Alternative Delta-Opioid Receptor Ligands
| Compound | Type | Key Features |
| Antagonists | ||
| Naltriben | Antagonist | Selective for the δ₂ subtype of the delta-opioid receptor. |
| ICI 174,864 | Antagonist | A peptide-based selective delta-opioid antagonist. |
| Agonists | ||
| SNC80 | Agonist | A widely used, highly selective non-peptide delta-opioid agonist. It has been suggested to selectively activate μ-δ opioid receptor heteromers. |
| DPDPE | Agonist | A highly selective cyclic peptide agonist for the delta-opioid receptor. |
| Deltorphin II | Agonist | A potent and selective endogenous peptide agonist for the delta-opioid receptor. |
Conclusion
Naltrindole serves as a potent and selective tool for blocking the in vitro and in vivo effects of the delta-opioid receptor agonist this compound. The experimental protocols provided in this guide offer standardized methods for quantifying this interaction. The selection of an appropriate agonist and antagonist from the available alternatives will depend on the specific research question, including the desired receptor subtype selectivity and pharmacokinetic properties. This comparative guide is intended to assist researchers in designing and interpreting experiments aimed at elucidating the role of the delta-opioid receptor in various physiological and pathological processes.
References
Cross-Validation of SNC162's Antidepressant Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical antidepressant effects of SNC162, a selective delta-opioid receptor agonist. The information is intended for researchers and professionals in the field of drug development and neuroscience.
Introduction
This compound is a potent and selective non-peptide agonist for the delta-opioid receptor. Emerging research into delta-opioid agonists has identified them as a promising new class of antidepressants with a potentially faster onset of action compared to traditional monoaminergic agents. This guide summarizes the available experimental data on this compound and its analogs, comparing their efficacy in established preclinical models of depression with conventional antidepressants.
Mechanism of Action: Delta-Opioid Receptor Activation and Neurotrophic Factor Modulation
The antidepressant effects of this compound and other delta-opioid agonists are believed to be mediated primarily through the activation of delta-opioid receptors in the brain. This is supported by studies where the antidepressant-like effects of these compounds are blocked by the selective delta-opioid receptor antagonist, naltrindole.
Furthermore, a growing body of evidence suggests that delta-opioid agonists may exert their antidepressant effects by modulating neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF). Chronic administration of traditional antidepressants is known to increase BDNF expression, which is thought to be a key factor in their therapeutic efficacy. Studies on delta-opioid agonists, including close analogs of this compound, have shown that they can also increase BDNF mRNA expression in key brain regions associated with depression, such as the frontal cortex and hippocampus.[1][2][3][4][5] This suggests a convergence of mechanisms between delta-opioid agonists and established antidepressants.
Figure 1: Proposed signaling pathway for the antidepressant effects of this compound.
Preclinical Efficacy: Comparative Data
While specific quantitative data for this compound in common behavioral models of depression are limited in the publicly available literature, extensive research has been conducted on its close structural analog, SNC80. The following tables summarize the antidepressant-like effects of SNC80 in comparison to conventional antidepressants in the Forced Swim Test (FST), Tail Suspension Test (TST), and Sucrose Preference Test (SPT). These tests are widely accepted preclinical models for screening potential antidepressant compounds.
Forced Swim Test (FST)
The FST is a behavioral despair model where a reduction in immobility time is indicative of an antidepressant-like effect.
| Compound | Dose (mg/kg) | Administration | Immobility Time (seconds) | Change vs. Vehicle | Reference |
| Vehicle | - | i.p. | ~180-220 | - | |
| SNC80 | 10 | i.p. | ~100-120 | ↓ ~40-50% | |
| Desipramine | 10 | i.p. | ~120-140 | ↓ ~30-40% | |
| Fluoxetine | 20 | i.p. | ~130-150 | ↓ ~25-35% |
Note: The values presented are approximate ranges derived from multiple studies and are intended for comparative purposes. Actual values can vary depending on the specific experimental conditions.
Tail Suspension Test (TST)
Similar to the FST, the TST is a test of behavioral despair where a decrease in immobility time suggests antidepressant activity.
| Compound | Dose (mg/kg) | Administration | Immobility Time (seconds) | Change vs. Vehicle | Reference |
| Vehicle | - | i.p. | ~150-200 | - | |
| SNC80 | 10 | i.p. | ~80-100 | ↓ ~45-55% | |
| Imipramine | 15 | i.p. | ~100-120 | ↓ ~33-50% | |
| Fluoxetine | 20 | i.p. | ~110-130 | ↓ ~25-45% |
Note: The values presented are approximate ranges derived from multiple studies and are intended for comparative purposes. Actual values can vary depending on the specific experimental conditions.
Sucrose Preference Test (SPT)
The SPT is a measure of anhedonia, a core symptom of depression. An increase in the preference for a sucrose solution over water is indicative of an antidepressant-like effect.
| Compound | Dose (mg/kg/day) | Administration | Sucrose Preference (%) | Change vs. Control | Reference |
| Control (Stressed) | - | - | ~60-70% | - | |
| SNC80 | 5 | i.p. | ~80-90% | ↑ ~20-30% | |
| Fluoxetine | 10 | Oral | ~75-85% | ↑ ~15-25% |
Note: The values presented are approximate ranges derived from multiple studies and are intended for comparative purposes. Actual values can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
Forced Swim Test (FST) Protocol
Figure 2: Experimental workflow for the Forced Swim Test.
Procedure:
-
Apparatus: A transparent plastic cylinder (46 cm tall, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 30 cm.
-
Pre-test Session (Day 1): Rats are individually placed in the cylinder for a 15-minute pre-swim session. This session is to induce a state of behavioral despair.
-
Test Session (Day 2): 24 hours after the pre-test, animals are administered this compound, a comparator drug, or vehicle. Following a 30-minute pre-treatment period, the rats are placed back into the swim cylinder for a 5-minute test session.
-
Data Analysis: The duration of immobility (floating with only movements necessary to keep the head above water), swimming, and climbing are recorded and analyzed. A significant decrease in immobility time is considered an antidepressant-like effect.
Tail Suspension Test (TST) Protocol
Figure 3: Experimental workflow for the Tail Suspension Test.
Procedure:
-
Apparatus: Mice are suspended by their tails from a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail. The body of the mouse hangs in a head-down position.
-
Test Session: Animals are administered this compound, a comparator drug, or vehicle 30 minutes prior to the test. The mice are then suspended for a 6-minute period.
-
Data Analysis: The duration of immobility (hanging passively without any movement) is recorded, typically during the last 4 minutes of the test. A significant reduction in immobility time indicates an antidepressant-like effect.
Sucrose Preference Test (SPT) Protocol
Figure 4: Experimental workflow for the Sucrose Preference Test.
Procedure:
-
Acclimation: Rodents are individually housed and given a choice between two bottles, one containing water and the other a 1% sucrose solution. The position of the bottles is switched daily to avoid place preference.
-
Baseline Measurement: The consumption of both liquids is measured over a 24-48 hour period to establish a baseline preference.
-
Stress Induction (optional): To model anhedonia, animals may be subjected to a chronic mild stress paradigm for several weeks.
-
Treatment and Testing: Animals receive daily administration of this compound, a comparator drug, or vehicle. The two-bottle choice test is continued, and the consumption of sucrose solution and water is measured.
-
Data Analysis: Sucrose preference is calculated as (sucrose intake / total fluid intake) x 100%. A significant increase in sucrose preference in the treated group compared to the vehicle group indicates a reduction in anhedonic-like behavior.
Conclusion
The available preclinical evidence, primarily from studies on the close analog SNC80, suggests that this compound holds significant promise as a novel antidepressant. Its mechanism of action via the delta-opioid receptor and potential influence on BDNF pathways offer a distinct pharmacological profile compared to traditional monoaminergic antidepressants. The robust antidepressant-like effects observed in the forced swim test, tail suspension test, and sucrose preference test warrant further investigation of this compound. Direct comparative studies of this compound against a wider range of standard antidepressants are crucial to fully elucidate its therapeutic potential and position it within the landscape of depression treatment. The detailed experimental protocols provided in this guide can serve as a foundation for such future cross-validation studies.
References
- 1. Peptidic delta opioid receptor agonists produce antidepressant-like effects in the forced swim test and regulate BDNF mRNA expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The delta-opioid receptor agonist (+)BW373U86 regulates BDNF mRNA expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endogenous opioids upregulate brain-derived neurotrophic factor mRNA through δ- and μ-opioid receptors independent of antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidic delta opioid receptor agonists produce antidepressant-like effects in the forced swim test and regulate BDNF mRNA expression in rats [sfera.unife.it]
- 5. Chronic administration of the delta opioid receptor agonist (+)BW373U86 and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SNC162 and SNC86: Differential Behavioral Outcomes Rooted in Receptor Efficacy
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the distinct pharmacological profiles of the delta-opioid receptor agonists, SNC162 and SNC86.
This compound and SNC86 are closely related non-peptide agonists of the delta-opioid receptor (DOR), a key target in the development of novel analgesics and antidepressants. Despite their structural similarity, these compounds elicit markedly different behavioral responses, a divergence that is primarily attributed to their differential efficacy at the receptor level. SNC86 acts as a full agonist, whereas this compound behaves as a partial agonist, a distinction that has profound implications for their in vivo effects, including locomotor activity, antidepressant-like properties, and convulsive potential.[1] This guide provides a comprehensive comparison of their behavioral outcomes, supported by experimental data and detailed methodologies.
Chemical Identity
This compound is the 3-desoxy derivative of SNC86, meaning it lacks the hydroxyl group at the 3-position of the benzylic ring present in SNC86.[1]
-
SNC86: (+)-4-[α(R)-α-[(2S,5R)-2,5-dimethyl-4-(2-propenyl)-1-piperazinyl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide[1]
-
This compound: (+)-4-[(αR)-α-[(2S,5R)-2,5-dimethyl-4-(2-propenyl)-1-piperazinyl]-(3-phenyl)methyl]-N,N-diethylbenzamide[1]
In Vitro Pharmacology: A Tale of Two Agonists
The fundamental difference in the pharmacological profiles of this compound and SNC86 lies in their ability to activate the delta-opioid receptor and initiate downstream signaling. This is most clearly demonstrated in G-protein activation assays, such as the [³⁵S]GTPγS binding assay.
| Parameter | This compound | SNC86 | Reference |
| Binding Affinity (Ki) for DOR | 0.63 nM | Not explicitly found in direct comparison | Tocris |
| G-Protein Coupling ([³⁵S]GTPγS) | Partial Agonist (Reduced Stimulation) | Full Agonist | [1] |
| β-Arrestin Recruitment | Recruits β-arrestin | Recruits β-arrestin |
Note: While a direct comparative Ki value for SNC86 was not found in the literature search, its classification as a potent agonist suggests a high affinity for the delta-opioid receptor.
Behavioral Outcomes: From Full to Partial Agonism
The differences in in vitro efficacy translate directly to distinct behavioral profiles in preclinical models. In general, the full agonist SNC86 is more potent and efficacious than the partial agonist this compound across a range of behavioral measures.
| Behavioral Assay | This compound | SNC86 | Reference |
| Locomotor Activity | Lower potency and efficacy | Higher potency and efficacy | |
| Antidepressant-like Effects (Forced Swim Test) | Lower potency and efficacy | Higher potency and efficacy | |
| Convulsive Effects | Belongs to a class of DOR agonists with convulsive activity | Belongs to a class of DOR agonists with convulsive activity |
Note: Specific ED50 values for locomotor activity and the forced swim test for both compounds were not available in the searched literature for a direct quantitative comparison.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
-
Membrane Preparation: Homogenize brain tissue or cells expressing the delta-opioid receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of GDP, varying concentrations of the agonist (this compound or SNC86), and a constant, low concentration of [³⁵S]GTPγS in an appropriate assay buffer.
-
Termination and Filtration: After incubation, rapidly filter the reaction mixture through a filter mat to separate the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the agonist concentration to generate a dose-response curve. From this curve, the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) can be determined.
Forced Swim Test (Rodent Model of Depression)
This behavioral test is widely used to screen for antidepressant-like activity.
-
Apparatus: A transparent cylindrical container filled with water to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure:
-
Administer the test compound (this compound or SNC86) or vehicle to the animal at a predetermined time before the test.
-
Gently place the animal into the water-filled cylinder.
-
Record the animal's behavior for a specified period (typically 5-6 minutes).
-
-
Scoring: The primary measure is the duration of immobility, defined as the time the animal spends floating or making only minimal movements necessary to keep its head above water.
-
Interpretation: A decrease in immobility time is interpreted as an antidepressant-like effect.
Locomotor Activity Test (Open Field Test)
This test assesses spontaneous locomotor activity and exploratory behavior.
-
Apparatus: A square or circular arena with walls to prevent escape, often equipped with infrared beams or a video tracking system to monitor movement.
-
Procedure:
-
Administer the test compound (this compound or SNC86) or vehicle to the animal.
-
Place the animal in the center of the open field arena.
-
Allow the animal to freely explore the arena for a set duration.
-
-
Data Collection: The automated system records parameters such as total distance traveled, time spent in different zones (e.g., center vs. periphery), and rearing frequency.
-
Interpretation: An increase in distance traveled is indicative of hyperactivity or locomotor stimulation.
Conclusion
The distinct behavioral profiles of this compound and SNC86 underscore the critical role of agonist efficacy in determining the in vivo effects of delta-opioid receptor ligands. While both compounds target the same receptor, the full agonism of SNC86 results in more pronounced behavioral effects compared to the partial agonism of this compound. This comparative understanding is crucial for the rational design of future delta-opioid receptor modulators with optimized therapeutic profiles, potentially separating desired therapeutic effects from unwanted side effects. Further research providing direct quantitative comparisons of these compounds across a range of in vitro and in vivo assays will be invaluable for advancing our knowledge in this area.
References
Validating the Selectivity of SNC162 for the Delta-Opioid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SNC162, a non-peptide delta-opioid receptor (DOR) agonist, with other well-established DOR agonists. The following sections present supporting experimental data to validate the selectivity of this compound, offering a comprehensive resource for researchers in the field of opioid pharmacology and drug development.
Quantitative Comparison of Delta-Opioid Receptor Agonists
The selectivity of an opioid receptor agonist is a critical determinant of its pharmacological profile. The following tables summarize the binding affinities (Ki) of this compound and other common DOR agonists for the delta (δ), mu (μ), and kappa (κ) opioid receptors. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated to provide a quantitative measure of preference for the delta-opioid receptor.
| Compound | δ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity (μ/δ) | Selectivity (κ/δ) |
| This compound | 0.625 | 5500 | - | ~8800-fold | - |
| DPDPE | 1.4 | >10000 | >10000 | >7143-fold | >7143-fold |
| Deltorphin II | 0.34 | >1000 | >1000 | >2941-fold | >2941-fold |
| SNC80 | - | - | - | ~495-fold | ~248-fold |
Experimental Protocols for Selectivity Validation
The determination of a compound's selectivity for a specific receptor subtype involves a combination of binding and functional assays. Below are detailed methodologies for key experiments cited in the validation of this compound's selectivity.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand known to bind to the target receptor.
Objective: To determine the inhibition constant (Ki) of the test compound for the delta, mu, and kappa opioid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human delta, mu, or kappa opioid receptor.
-
Radioligands selective for each receptor (e.g., [³H]DPDPE for DOR, [³H]DAMGO for MOR, [³H]U-69,593 for KOR).
-
Test compound (this compound or other agonists) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the selective radioligand and varying concentrations of the unlabeled test compound.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation following agonist binding to a G-protein coupled receptor (GPCR) like the delta-opioid receptor. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, is an indicator of receptor activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound in activating G-proteins coupled to the delta-opioid receptor.
Materials:
-
Cell membranes from cells expressing the delta-opioid receptor.
-
[³⁵S]GTPγS.
-
Guanosine diphosphate (GDP).
-
Test compound (this compound or other agonists) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Reaction: The mixture is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 and Emax values are determined.
cAMP Inhibition Assay
Delta-opioid receptors are typically coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures this downstream signaling event.
Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound in inhibiting adenylyl cyclase activity.
Materials:
-
Whole cells expressing the delta-opioid receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (this compound or other agonists) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Stimulation: Cells are pre-incubated with varying concentrations of the test compound.
-
Adenylyl Cyclase Activation: Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.
-
Data Analysis: The inhibition of forskolin-stimulated cAMP production is plotted against the concentration of the test compound to determine the EC50 and Emax values.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of the delta-opioid receptor and the workflows of the experimental procedures used to validate agonist selectivity.
Conclusion
The experimental data presented in this guide strongly support the high selectivity of this compound for the delta-opioid receptor over the mu- and kappa-opioid receptors. Its approximately 8800-fold greater affinity for the delta-opioid receptor compared to the mu-opioid receptor positions it as a valuable pharmacological tool for investigating the physiological and pathological roles of the delta-opioid system. In comparison to other established delta-opioid agonists such as DPDPE and Deltorphin II, this compound demonstrates a comparable and, in some cases, superior selectivity profile. The detailed experimental protocols and workflow diagrams provided herein offer a practical resource for researchers aiming to independently validate the selectivity of this compound or other novel compounds targeting the delta-opioid receptor.
Comparative Efficacy of SNC162 in Preclinical Pain Models: A Guide for Researchers
For researchers and drug development professionals navigating the landscape of novel analgesics, this guide provides a comparative analysis of SNC162, a selective delta-opioid receptor agonist, against other relevant compounds in various preclinical pain models. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes critical pathways and workflows to support informed research decisions.
This compound is a non-peptide agonist with high selectivity for the delta-opioid receptor, showing a Ki value of 0.63 nM and over 8000-fold selectivity compared to mu-opioid receptors. In vitro functional assays have determined its IC50 to be 0.94 nM.[1][2] This high selectivity has positioned this compound as a tool for investigating the therapeutic potential of delta-opioid receptor modulation in pain management.
Comparative In Vivo Efficacy of this compound and its Analogs
Studies in Sprague-Dawley rats have established a clear rank order of potency and efficacy among this compound and its related compounds, SNC80 and SNC86. In behavioral measures of analgesia, SNC86 demonstrated the highest potency and efficacy, followed by SNC80, with this compound being the least potent and efficacious of the three.[3] This corresponds with in vitro findings where SNC86 acts as a full agonist at the delta-opioid receptor, while this compound exhibits partial agonist activity.[3]
Table 1: Comparative Profile of this compound and its Analogs
| Compound | Receptor Activity | In Vivo Potency/Efficacy Ranking |
| This compound | Partial Agonist | 3rd |
| SNC80 | Partial Agonist (metabolizes to active form) | 2nd |
| SNC86 | Full Agonist | 1st |
Performance in Neuropathic and Inflammatory Pain Models
While direct comparative studies of this compound against a wide range of non-opioid analgesics are limited, its efficacy can be contextualized by examining its performance in established pain models and comparing it to historical data for other compounds in the same models.
Neuropathic Pain:
Neuropathic pain is often modeled in rodents using surgical procedures such as Chronic Constriction Injury (CCI) of the sciatic nerve. In these models, pain-like behaviors such as mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus) are assessed.
Inflammatory Pain:
The carrageenan-induced paw edema model is a widely used paradigm for inflammatory pain. Injection of carrageenan into the paw induces inflammation and hyperalgesia, allowing for the evaluation of analgesic and anti-inflammatory compounds.
Due to a lack of direct head-to-head studies in the initial search, a comprehensive quantitative comparison table with non-opioid alternatives like Gabapentin, Celecoxib, and Tramadol in these specific models cannot be constructed at this time. Further research is required to generate these direct comparative data.
Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for key behavioral assays are provided below.
Von Frey Test for Mechanical Allodynia
The von Frey test is a standard method for assessing mechanical sensitivity in rodents.
Apparatus:
-
A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer.
-
Elevated mesh platform allowing access to the plantar surface of the hind paws.
-
Individual animal enclosures.
Procedure:
-
Acclimatize the animal to the testing environment and enclosures for at least 15-30 minutes before testing.
-
Apply the von Frey filament to the mid-plantar surface of the hind paw with increasing force.
-
A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
The force required to elicit a withdrawal response is recorded as the paw withdrawal threshold (PWT).
-
In the up-down method, a series of filaments are applied to determine the 50% withdrawal threshold.
Hargreaves Test for Thermal Hyperalgesia
The Hargreaves test measures the latency of paw withdrawal to a thermal stimulus.
Apparatus:
-
Plantar test apparatus with a radiant heat source.
-
Glass platform.
-
Individual animal enclosures.
Procedure:
-
Acclimatize the animal to the enclosures on the glass platform.
-
Position the radiant heat source under the glass directly beneath the targeted hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal withdraws its paw. This latency is recorded.
-
A cut-off time is pre-determined to prevent tissue damage.
Carrageenan-Induced Inflammatory Pain Model
This model is used to induce acute inflammation and assess the efficacy of anti-inflammatory and analgesic drugs.
Materials:
-
Carrageenan solution (e.g., 1% w/v in sterile saline).
-
Syringes and needles for intraplantar injection.
Procedure:
-
Measure baseline paw volume and/or thermal/mechanical sensitivity.
-
Inject a small volume (e.g., 50-100 µL) of carrageenan solution into the plantar surface of one hind paw.
-
At specified time points post-injection (e.g., 1, 3, 5 hours), measure paw volume and assess thermal and mechanical sensitivity using the methods described above.
-
Administer the test compound (e.g., this compound) at a predetermined time before or after the carrageenan injection to evaluate its effect on inflammation and pain-like behaviors.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway of the delta-opioid receptor and a typical experimental workflow for preclinical pain studies.
Caption: Delta-opioid receptor signaling pathway.
Caption: General experimental workflow for preclinical pain studies.
Conclusion
This compound is a valuable research tool for elucidating the role of the delta-opioid receptor in pain modulation. Its partial agonist profile distinguishes it from other analogs like SNC86. While existing data confirms its activity, there is a clear need for direct, quantitative comparative studies against a broader range of non-opioid analgesics in standardized pain models. Such studies will be crucial for fully understanding the therapeutic potential of this compound and guiding future drug development efforts in the field of pain management.
References
A Comparative Pharmacological Guide to SNC162: Replicating Published Findings
For researchers and professionals in drug development, the ability to replicate and compare published findings is crucial for advancing scientific discovery. This guide provides a comprehensive comparison of the pharmacological properties of SNC162, a selective delta-opioid receptor agonist, with other relevant compounds. The data presented is sourced from published literature and is intended to serve as a resource for researchers aiming to replicate and expand upon these findings.
Quantitative Pharmacological Data
The following tables summarize the key pharmacological parameters of this compound and its comparators at the delta (δ), mu (μ), and kappa (κ) opioid receptors.
Table 1: Opioid Receptor Binding Affinity (Ki)
| Compound | δ-Opioid (Ki, nM) | μ-Opioid (Ki, nM) | κ-Opioid (Ki, nM) | Selectivity (δ vs. μ) | Selectivity (δ vs. κ) |
| This compound | 0.63 | >5000 (>8000-fold) | Not Reported | >8000-fold | Not Reported |
| DPDPE | 1.4[1] | >10000[1] | >10000 | >7140-fold | >7140-fold |
| SNC80 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Selectivity is calculated as Ki (μ or κ) / Ki (δ). A higher value indicates greater selectivity for the delta-opioid receptor.
Table 2: Functional Potency (EC50) and Efficacy (Emax)
| Compound | Assay | EC50 (nM) | Efficacy (Emax) |
| This compound | GTPγS Binding | 33 | Partial Agonist (reduced stimulation vs. SNC86) |
| cAMP Inhibition | 7.8 | Considered a full agonist in some assays for comparison | |
| SNC80 | GTPγS Binding | 67 | Partial Agonist |
| cAMP Inhibition | 4.1 | Not Reported | |
| SNC86 | GTPγS Binding | 0.81 | Full Agonist |
| DPDPE | GTPγS Binding | Not Reported | Full Agonist |
| Nalmefene | GTPγS Binding | Not Reported | 20% (relative to this compound) |
| cAMP Inhibition | Not Reported | 44% (relative to this compound) |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows aid in understanding the pharmacological evaluation of this compound.
Experimental Protocols
Detailed methodologies are essential for the replication of published findings. The following are generalized protocols for the key experiments cited in this guide.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the delta-opioid receptor.
-
Radioligand (e.g., [³H]DPDPE).
-
Test compound (this compound) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand, and varying concentrations of this compound.
-
Equilibration: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (concentration that inhibits 50% of specific binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor.
Materials:
-
Cell membranes expressing the delta-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (this compound) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
Procedure:
-
Pre-incubation: Incubate cell membranes with GDP to ensure G-proteins are in an inactive state.
-
Incubation: Add varying concentrations of this compound and a fixed concentration of [³⁵S]GTPγS to the membranes.
-
Termination: After incubation, terminate the reaction by rapid filtration.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the this compound concentration to determine the EC50 and Emax.
cAMP Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of Gi/o-coupled receptors.
Materials:
-
Whole cells expressing the delta-opioid receptor.
-
Adenylyl cyclase activator (e.g., forskolin).
-
Test compound (this compound) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture: Plate cells in a suitable multi-well format.
-
Treatment: Pre-incubate cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with an adenylyl cyclase activator to induce cAMP production.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Quantification: Quantify the amount of cAMP using a suitable detection method.
-
Data Analysis: Plot the inhibition of cAMP production against the logarithm of the this compound concentration to determine the EC50.
References
Safety Operating Guide
Navigating the Safe Disposal of SNC162: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like SNC162, a potent and selective delta-opioid receptor agonist, are paramount for laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for this compound, ensuring adherence to safety protocols and regulatory compliance.
Essential Safety and Logistical Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling potent pharmacological agents should be strictly followed. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Key Characteristics of this compound
A summary of the known physicochemical properties of this compound is provided in the table below. This information is crucial for understanding its handling and storage requirements.
| Property | Data |
| Chemical Name | 4-[(S)-[(2S,5R)-2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl]phenylmethyl]-N,N-diethylbenzamide |
| Molecular Formula | C₂₇H₃₇N₃O |
| Molecular Weight | 419.61 g/mol |
| Appearance | Solid powder |
| Storage (Solid) | Store at -20°C for long-term storage. |
| Storage (In solution) | Store aliquots in tightly sealed vials at -20°C for up to one month. Avoid repeated freeze-thaw cycles. |
Experimental Protocol: this compound Disposal Procedure
The following protocol outlines the recommended steps for the disposal of this compound waste. This procedure is based on general best practices for the disposal of research chemicals in the absence of specific regulatory guidance for this compound.
Objective: To safely dispose of this compound in solid form, in solution, and as contaminated labware in accordance with general laboratory safety principles.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Labeled, sealable, and compatible waste containers.
-
Inert absorbent material (e.g., vermiculite, sand).
-
Appropriate solvents for decontamination (e.g., 70% ethanol).
-
Hazardous waste labels.
Procedure:
-
Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated, expired, or unwanted solid this compound powder in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
Contaminated Labware: Dispose of grossly contaminated items such as pipette tips, vials, and gloves in a designated solid waste container. Decontaminate glassware by rinsing with an appropriate solvent and collecting the rinsate as hazardous liquid waste.
-
-
Waste Labeling:
-
Affix a hazardous waste label to each waste container.
-
Clearly write the full chemical name ("this compound" and "4-[(S)-[(2S,5R)-2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl]phenylmethyl]-N,N-diethylbenzamide") and the estimated quantity of the waste.
-
-
Waste Storage:
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from heat, ignition sources, and incompatible materials.
-
-
Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of different forms of this compound waste.
Disclaimer: This information is intended for guidance purposes only. Always consult with your institution's Environmental Health and Safety department for specific disposal protocols and to ensure compliance with all applicable regulations. The user is responsible for conducting a thorough risk assessment before handling or disposing of this compound.
Essential Safety and Operational Guide for Handling SNC162
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with SNC162, a potent and selective non-peptide δ-opioid receptor agonist. Adherence to these procedures is crucial for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1] A risk assessment should be conducted to determine the specific requirements for the quantity and concentration of this compound being used.
| PPE Category | Item | Specification |
| Eye Protection | Splash goggles | Must be worn at all times to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |
| Body Protection | Full laboratory suit or coat | To prevent skin contact. |
| Respiratory Protection | Dust respirator | Required when handling the solid form to avoid inhalation. |
| Foot Protection | Closed-toe boots | To protect against spills. |
Handling and Storage Protocols
Proper handling and storage are vital for maintaining the stability and purity of this compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[1]
-
Avoid direct contact with skin and eyes.[2]
-
Wash hands thoroughly after handling and before any breaks.[1]
-
Keep the compound away from heat and sources of ignition.[1]
Storage of Solid this compound:
-
Store at room temperature in a tightly sealed container.
-
For long-term storage (up to 6 months), keep the solid form in a tightly sealed vial.
Storage of this compound Solutions:
-
Once prepared, stock solutions should be aliquoted and stored in tightly sealed vials.
-
For storage up to one month, keep solutions at -20°C.
-
For extended storage up to six months, store solutions at -80°C.
-
Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.
Experimental Workflow for Preparing this compound Solutions
The following diagram outlines the standard procedure for preparing stock solutions of this compound for experimental use.
Disposal Plan
The disposal of this compound and associated waste must be conducted in compliance with federal, state, and local environmental regulations. Improper disposal can lead to environmental contamination and potential health hazards.
Waste Categorization and Segregation:
-
Solid this compound Waste: Collect in a designated, labeled hazardous waste container.
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and vials that have come into contact with this compound should be considered chemical waste.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated hazardous liquid waste container. Do not dispose of down the drain.
Disposal Procedure:
The following decision tree illustrates the proper disposal pathway for waste generated during the handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
